molecular formula C13H15ClN2S B2435918 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide CAS No. 338965-83-6

4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Número de catálogo: B2435918
Número CAS: 338965-83-6
Peso molecular: 266.79
Clave InChI: HVDHKFNRUIUJJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is a useful research compound. Its molecular formula is C13H15ClN2S and its molecular weight is 266.79. The purity is usually 95%.
BenchChem offers high-quality 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5-trimethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c1-9-10(2)16(3)13(15-9)17-8-11-4-6-12(14)7-5-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDHKFNRUIUJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)SCC2=CC=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a novel imidazole derivative, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. Due to the novelty of this compound, this document outlines a predictive and strategic approach to its synthesis, purification, and characterization. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems necessary for advancing novel chemical entities. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Rationale

Imidazole-based compounds are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The introduction of a sulfide linkage and specific substituents to the imidazole core can significantly modulate its physicochemical properties and pharmacological profile. The target molecule, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide, combines the privileged imidazole scaffold with a 4-chlorobenzyl group, a common moiety in pharmacologically active compounds. This guide details a proposed synthetic route and a robust analytical workflow to confirm the identity, purity, and key chemical properties of this target compound.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed via a nucleophilic substitution reaction (S-alkylation), a reliable and widely used method for forming carbon-sulfur bonds.[6][7] The pathway involves the reaction of 1,4,5-trimethyl-1H-imidazole-2-thiol with 4-chlorobenzyl chloride.

The precursor, 1,4,5-trimethyl-1H-imidazole-2-thiol, can be synthesized from α-amino ketones and potassium thiocyanate.[8][9] The subsequent S-alkylation is typically performed in the presence of a base to deprotonate the thiol, generating a more nucleophilic thiolate anion, which then displaces the chloride from 4-chlorobenzyl chloride.[10]

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Property Prediction

Prior to synthesis, computational tools can provide valuable estimates of the molecule's properties, guiding downstream experimental design, such as the choice of solvents for reaction and purification.

PropertyPredicted ValueSignificance
Molecular Formula C₁₃H₁₅ClN₂SEssential for mass spectrometry.
Molecular Weight 266.79 g/mol Confirms identity via mass spectrometry.
LogP (o/w) ~3.5 - 4.5Indicates high lipophilicity, suggesting low aqueous solubility.
Polar Surface Area ~30-40 ŲInfluences membrane permeability and solubility.
pKa (basic) ~6.5 - 7.5The imidazole ring is basic.[11]

Note: These values are estimations and require experimental verification.

Detailed Experimental Protocols

Synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

This protocol details the S-alkylation step.

Materials:

  • 1,4,5-trimethyl-1H-imidazole-2-thiol (1.0 eq)

  • 4-chlorobenzyl chloride (1.05 eq)[12]

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4,5-trimethyl-1H-imidazole-2-thiol and anhydrous DMF.

  • Add anhydrous potassium carbonate to the mixture. The base is crucial for deprotonating the thiol, thereby activating it for nucleophilic attack.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-chlorobenzyl chloride dropwise to the reaction mixture. 4-chlorobenzyl chloride is a reactive benzylic halide, susceptible to nucleophilic substitution.[13]

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.[14][15]

Sources

A Technical Guide to the Structural Elucidation of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The definitive identification of novel chemical entities is a cornerstone of drug discovery and materials science. This guide provides an in-depth, multi-technique workflow for the structural elucidation of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. We move beyond simple data reporting to explain the causal logic behind the selection of synergistic analytical techniques, including High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. Each protocol is presented as a self-validating system, ensuring researchers can confidently and unambiguously confirm the molecular architecture of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust framework for chemical structure determination.

Introduction: The Imperative for Unambiguous Characterization

The biological activity and material properties of a molecule are dictated by its precise three-dimensional structure.[1] In pharmaceutical research, for instance, even minor structural variations can lead to drastically different pharmacological or toxicological profiles.[2] Therefore, the rigorous and unequivocal determination of a molecule's structure is not merely a characterization step but a fundamental requirement for advancing a compound through the development pipeline.

This guide details the logical and experimental workflow for confirming the structure of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide (Figure 1). The strategy relies on a synergistic application of modern spectroscopic methods.[3] We will demonstrate how data from each technique provides a unique piece of the structural puzzle and how, in concert, they build an irrefutable case for the final structure.

Molecular structure of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Figure 1. Proposed structure of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Foundational Analysis: Molecular Formula and Composition

The first objective in any structure elucidation is to determine the molecule's elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is the premier technique for this purpose, offering precise mass measurements that allow for the calculation of a unique molecular formula.[5]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, HRMS instruments like Orbitrap or TOF analyzers measure the mass-to-charge ratio (m/z) to four or more decimal places.[6][7] This high precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobaric ions), thereby providing a high degree of confidence in the assigned molecular formula. For our target molecule, C₁₃H₁₅ClN₂S, the presence of chlorine and sulfur provides a distinct isotopic pattern that further validates the result.

Protocol 2.1: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of LC-MS grade methanol to create a stock solution. Further dilute to a final concentration of 5-10 µM in 50:50 acetonitrile:water with 0.1% formic acid.[6] The acid aids in protonation for positive-ion mode electrospray ionization (ESI).

  • Instrument Calibration: Perform an external calibration of the mass spectrometer using a standard calibration mixture appropriate for the desired mass range to ensure high mass accuracy.[5]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500. Set the instrument's resolving power to at least 60,000 FWHM to ensure accurate mass measurement.[7]

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Utilize the instrument software to calculate the elemental composition based on the measured accurate mass. The mass accuracy should ideally be below 5 ppm.

Expected HRMS Data

The data obtained from HRMS analysis provides the first crucial piece of evidence, confirming the elemental makeup of the molecule.

ParameterTheoretical ValueObserved ValueΔ (ppm)
Molecular Formula C₁₃H₁₅ClN₂S--
Exact Mass [M] 266.0695--
[M+H]⁺ Ion 267.0772267.0768-1.5
[M+2+H]⁺ Isotope 269.0743269.0739-1.5

Table 1. Predicted HRMS data for the target compound. The presence of the [M+2+H]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak is a characteristic signature of a molecule containing one chlorine atom, providing trustworthy validation of the formula.

Mapping the Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[8] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential to assemble the molecular framework piece by piece.[9][10]

¹H and ¹³C NMR: Identifying the Building Blocks

Expertise & Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. By analyzing chemical shifts, integration values (for ¹H), and multiplicities, we can identify the key structural fragments: the 4-chlorobenzyl group and the 1,4,5-trimethyl-1H-imidazolium core. The choice of a deuterated solvent like CDCl₃ is standard for many organic molecules, and referencing to tetramethylsilane (TMS) ensures data consistency.[11]

Protocol 3.1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.[11]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum at ~101 MHz. A 90° pulse angle and a 5-second relaxation delay are used, with >1024 scans typically required for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Predicted 1D NMR Data and Interpretation
Label¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)Fragment Assignment
a ~ 7.30d (J ≈ 8.5 Hz)2H~ 134.0C-Cl (Aromatic)
b ~ 7.25d (J ≈ 8.5 Hz)2H~ 130.0C-H (Aromatic)
c ---~ 129.0C-H (Aromatic)
d ---~ 135.0C-CH₂ (Aromatic)
e ~ 4.20s2H~ 38.0-CH₂-S-
f ---~ 145.0N-C=S (Imidazole C2)
g ---~ 128.0C4-CH₃ (Imidazole C4)
h ---~ 125.0C5-CH₃ (Imidazole C5)
i ~ 3.60s3H~ 34.0N-CH₃ (Imidazole N1)
j ~ 2.25s3H~ 12.0C4-CH₃
k ~ 2.20s3H~ 10.0C5-CH₃

Table 2. Predicted ¹H and ¹³C NMR data. The aromatic protons are expected to show a characteristic AA'BB' pattern (approximated here as two doublets). The three methyl groups and the benzylic methylene group are expected to be singlets due to the absence of adjacent protons.

2D NMR: Connecting the Fragments

Expertise & Rationale: While 1D NMR identifies the fragments, 2D NMR experiments like HSQC and HMBC establish their connectivity.[12][13] HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to its attached carbon.[9] HMBC (Heteronuclear Multiple Bond Correlation) is the key to solving the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations bridge the isolated spin systems, confirming the link between the benzyl and imidazole moieties via the sulfur atom.[14]

Protocol 3.2: 2D NMR Data Acquisition
  • HSQC Acquisition: Using the same sample, acquire a gradient-selected, multiplicity-edited HSQC spectrum. This experiment distinguishes CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), adding another layer of validation.[12]

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically ~8 Hz) to favor the detection of 2- and 3-bond correlations.

  • Data Analysis: Analyze the 2D contour plots to identify cross-peaks. An HSQC cross-peak at (δ_H, δ_C) confirms a direct bond. An HMBC cross-peak at (δ_H, δ_C) indicates a 2- or 3-bond proximity between that proton and carbon.

Key HMBC Correlations for Structure Confirmation

The definitive connections are established by specific HMBC cross-peaks:

  • Benzyl-Sulfur-Imidazole Link: A crucial correlation from the benzylic protons (e , ~4.20 ppm) to the imidazole C2 carbon (f , ~145.0 ppm) across the sulfur atom is expected. This confirms the S-C2 bond.

  • N-Methyl Position: Correlations from the N-methyl protons (i , ~3.60 ppm) to both the C2 (f ) and C5 (h ) carbons of the imidazole ring confirm its position at N1.

  • C-Methyl Positions: Correlations from the C4-methyl protons (j , ~2.25 ppm) to C4 (g ) and C5 (h ), and from the C5-methyl protons (k , ~2.20 ppm) to C5 (h ) and C4 (g ), unambiguously assign their positions.

G cluster_0 Data Acquisition cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Assembly Compound Compound in CDCl3 NMR 400 MHz NMR Spectrometer Compound->NMR H1_NMR ¹H NMR (Proton Environments) NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) NMR->C13_NMR HSQC HSQC (Direct ¹H-¹³C Bonds) NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) NMR->HMBC Fragments Identify Fragments (Aromatic, CH₂, CH₃) H1_NMR->Fragments C13_NMR->Fragments Connectivity Establish Connectivity (Build Molecular Skeleton) HSQC->Connectivity HMBC->Connectivity Key Correlations Fragments->Connectivity Final_Structure Final Validated Structure Connectivity->Final_Structure

Functional Group Verification: ATR-FTIR Spectroscopy

Expertise & Rationale: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[15][16] While NMR and MS provide the atomic framework, FTIR serves as an excellent orthogonal technique to confirm the presence of key chemical bonds (e.g., C-H, C=C, C=N, C-Cl).[17]

Protocol 4.1: ATR-FTIR Data Acquisition
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.[15]

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal. Ensure good contact using the instrument's pressure clamp.

  • Data Acquisition: Collect the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~ 3100-3000MediumC-H stretchAromatic C-H
~ 2980-2850MediumC-H stretchAliphatic (CH₂, CH₃)
~ 1600, 1480Medium-StrongC=C / C=N stretchAromatic & Imidazole rings
~ 1450MediumC-H bendAliphatic (CH₂, CH₃)
~ 1100-1000StrongC-Cl stretchAryl-Chloride
~ 820StrongC-H bend1,4-disubstituted aromatic (out-of-plane)

Table 3. Predicted characteristic FTIR absorption bands for the target compound. The presence of these bands provides corroborating evidence for the functional groups identified by NMR and MS.[18]

Definitive Proof: X-ray Crystallography

While the combination of HRMS, NMR, and FTIR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structure determination.[2][19][20] If a suitable single crystal of the compound can be grown, this technique provides the direct visualization of the molecule's 3D arrangement in space, leaving no ambiguity.[1][21]

Rationale: This method determines the precise spatial coordinates of every atom in the molecule by analyzing how a crystal diffracts an X-ray beam.[21] It is the only technique that can provide an unequivocal determination of the complete molecular structure, including bond lengths, bond angles, and stereochemistry, in the solid state.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of a novel compound like 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide requires a methodical and multi-faceted analytical strategy. By integrating the precise mass and elemental composition from HRMS, the detailed atomic connectivity from a suite of 1D and 2D NMR experiments, and the functional group confirmation from ATR-FTIR, we construct a self-validating and irrefutable structural assignment. Each technique provides a layer of evidence that corroborates the others, adhering to the highest standards of scientific integrity and ensuring that the final proposed structure is trustworthy and authoritative.

G cluster_data Key HMBC Correlations struct 4-Chlorobenzyl | CH₂ | S | C2 | Imidazole Core (N1-CH₃, C4-CH₃, C5-CH₃) H_e ¹H: CH₂ (e) H_e->struct:f3 Confirms S-C2 Link H_i ¹H: N-CH₃ (i) H_i->struct:f3 N1 Position H_i->struct:f4 N1 Position H_j ¹H: C4-CH₃ (j) H_j->struct:f4 C4/C5 Positions

References

  • The Evolving Landscape of NMR Structural Elucidation. (2026). PMC - NIH.
  • The use of X-ray crystallography to determine absolute configuration. (2008). PubMed.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST.
  • HRMS Analysis of Small Molecules. (n.d.). UTMB.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme.
  • Absolute Structure Determination. (n.d.). Rigaku.
  • Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis. (2021). AIP Publishing.
  • A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. (2025). Benchchem.
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. (2025). Benchchem.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments.
  • Recent applications of ATR FTIR spectroscopy and imaging to proteins. (n.d.). Spiral.
  • ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. (n.d.). Air Quality Research Center.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. (2004). Journal of Chemical Information and Modeling - ACS Publications.
  • A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing.
  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (2024). Nanotechnology Perceptions.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate.
  • 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. (1979). Semantic Scholar.
  • FTIR spectrum showing the main functional groups across the samples. (n.d.). ResearchGate.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
  • Structure Elucidation by NMR. (n.d.). ETH Zurich.
  • Imidazole(288-32-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system. (2004). PubMed.
  • Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. (n.d.). TSI Journals.
  • A transformer based generative chemical language AI model for structural elucidation of organic compounds. (n.d.). PMC.
  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry.
  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.
  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS. (2021). LCGC International.
  • Comparative analysis of features extraction protocols for LC-HRMS untargeted metabolomics. (2024). CNR-IRIS.
  • Identification of small molecules using accurate mass MS/MS search. (n.d.). eScholarship.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
  • Strategies for Interpreting Mass Spectra in Chemical Research. (2023). Longdom Publishing.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents. (2022). PMC.
  • Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University.
  • Mass spectral interpretation. (n.d.). Wikipedia.
  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). PDF.
  • DFT calculations of 1H- and 13C-NMR chemical shifts. (2022). PMC.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. (n.d.). Semantic Scholar.

Sources

The Imidazole Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic characteristics, amphoteric nature, and capacity for hydrogen bonding make it a versatile and functional scaffold.[1][2] This structural framework is not only a constituent of essential natural products like the amino acid histidine and nucleic acids but is also embedded in numerous approved pharmaceuticals, highlighting its clinical significance.[3][4] The imidazole core's ability to serve as a bioisostere for other functional groups, coupled with its polar and ionizable nature, often enhances the pharmacokinetic profiles of drug candidates, optimizing solubility and bioavailability.

The electron-rich structure of the imidazole ring allows it to readily bind with a wide array of enzymes and receptors through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[5][6] Consequently, imidazole derivatives have been extensively investigated and developed as potent agents against a multitude of diseases, including cancer, microbial and viral infections, inflammation, and diabetes.[1][7][8] This guide, intended for drug discovery professionals, provides a comprehensive overview of the core synthetic strategies for creating novel imidazole-based compounds, the rationale behind these experimental choices, and the subsequent workflow for their biological evaluation.

Part 1: Core Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthetic versatility of the imidazole core is a key reason for its prevalence in drug discovery, supported by numerous well-established methodologies.[1] The choice of a synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and sustainability goals.

Foundational Multi-Component Reactions (MCRs)

MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to generate structural diversity in a single step.[1]

The Debus-Radziszewski Synthesis

First reported in 1858, this classic MCR remains a versatile and widely used method for preparing polysubstituted imidazoles.[3][4][9] The reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia source (typically ammonium acetate).[9][10]

  • Causality & Rationale: The primary advantage of this method is its operational simplicity and the use of readily available starting materials to construct highly substituted imidazoles. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.[10] The choice of ammonium acetate is strategic; it serves as a convenient, solid source of ammonia and the acetate ion can act as a mild base to facilitate the reaction.

Experimental Protocol: Debus-Radziszewski Synthesis of a 2,4,5-Triaryl-1H-imidazole

  • Reactant Preparation: In a round-bottom flask, combine benzil (1,2-dicarbonyl, 1.0 eq), an aromatic aldehyde (1.0 eq), and ammonium acetate (ammonia source, 5.0-10.0 eq).

  • Solvent & Catalyst: Add glacial acetic acid as the solvent. The acid serves not only as a solvent but also as a catalyst for the condensation steps.

  • Reaction: Reflux the mixture with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate.

  • Purification & Validation: Collect the precipitate by filtration, wash thoroughly with water to remove excess ammonium acetate and acetic acid, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,4,5-triaryl-1H-imidazole.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[11]

Modern MCR Variants

The Groebke-Blackburn-Bienaymé (GBB) synthesis is another powerful one-pot MCR that constructs imidazole derivatives from an aldehyde, an isocyanide, and an amidine.[1] This method is prized for its ability to rapidly generate diverse imidazole frameworks.[1]

Advanced & Greener Synthetic Approaches

In recent years, a significant shift towards more sustainable and efficient synthetic practices has been observed, with a focus on reducing reaction times, energy consumption, and the use of hazardous materials.[12][13]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial advantages over conventional heating.[14] It provides rapid, uniform heating of reactants, which can dramatically accelerate reaction rates, reduce side product formation, and improve yields.[12][15] This technique is particularly well-suited for high-throughput screening in drug discovery.[16]

  • Causality & Rationale: Microwave energy selectively heats polar molecules, leading to a significant reduction in reaction time—often from hours to minutes.[12] This efficiency not only speeds up the discovery process but also aligns with the principles of green chemistry by reducing energy consumption.[13][17] Many microwave-assisted syntheses can be performed under solvent-free conditions, further minimizing environmental impact.[14][16]

Experimental Protocol: Microwave-Assisted Synthesis of 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol [16]

  • Reactant Loading: To a dry microwave reaction tube, add imidazole (1.0 eq) and phenyl glycidyl ether (1.5 eq).

  • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Heat the reaction mixture to 120 °C. The reaction is typically complete within 1-5 minutes.[16]

  • Work-up & Isolation: Allow the reaction tube to cool to room temperature. The crude product is obtained directly.

  • Purification & Validation: Purify the crude product using flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and other standard spectroscopic methods.

Catalytic Methods

The use of catalysts is another cornerstone of modern imidazole synthesis, enabling reactions to proceed under milder conditions with enhanced selectivity and efficiency.[12]

  • Metal-Catalyzed Cyclization: Transition metals like copper, palladium, and iron are widely used to catalyze the formation of the imidazole ring.[1][12] These catalysts activate substrates and facilitate key bond-forming steps, often leading to high yields with fewer side reactions.[12][18] Recently, magnetic nanoparticles (MNPs) have been developed as recoverable and reusable catalysts, further enhancing the sustainability of these processes.[17]

  • Organocatalysis: Small organic molecules, such as imidazole itself, can act as catalysts in MCRs, providing a metal-free alternative for the synthesis of diverse heterocyclic compounds.[19]

G

Part 2: The Drug Discovery Path: From Synthesis to Biological Activity

The synthesis of a novel imidazole compound is the first step in a long and complex drug discovery journey. The subsequent stages involve rigorous biological evaluation and iterative optimization based on structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity.[20] For imidazole derivatives, the nature, position, and electronic properties of substituents on the imidazole ring profoundly influence target binding, selectivity, and overall efficacy.[21]

  • Key Positions for Modification: SAR analyses have revealed that substitutions at the N1, C2, and C5 positions of the imidazole ring often have a major impact on biological potency.[21] For instance, in a series of anti-HIV agents, the hydrophobicity of an aryl group attached to the imidazole moiety was found to be crucial for binding affinity.[22] Similarly, for kinase inhibitors, the nature of the substituent at the C2 position is critical for activity, with a methylsulfinylphenyl group often being optimal for p38 MAP kinase inhibition.[23]

  • Iterative Design: The SAR workflow is an iterative cycle. A lead compound is synthesized and tested. Based on the activity data, new analogs with specific structural modifications are designed to probe interactions with the biological target. These new compounds are then synthesized and tested, and the cycle continues until a candidate with the desired potency and selectivity is identified.

G

Biological Evaluation & Target Engagement

Imidazole derivatives exhibit a remarkable range of biological activities, making them valuable for targeting numerous diseases.[1][24]

  • Anticancer Activity: Imidazole-based compounds have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of crucial signaling pathways like PI3K/AKT/mTOR, enzyme inhibition (e.g., kinases, topoisomerase), and the disruption of microtubule polymerization.[3][6][25] Several imidazole derivatives are currently in clinical trials as anticancer agents.[26][27]

  • Antimicrobial Activity: The imidazole scaffold is a core component of many antifungal drugs (e.g., miconazole, clotrimazole) and antibacterial agents.[28] These compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans.[29][30]

  • Anti-inflammatory and Antiviral Activity: Derivatives have also shown potential as anti-inflammatory agents by inhibiting enzymes like COX-2, and as antiviral agents against a range of viruses, including HIV and influenza.[6][22]

Quantitative Data Comparison

The following table summarizes the biological activity of selected substituted imidazole derivatives, demonstrating how substituent changes affect potency.

Compound IDCore StructureSubstituent(s)Target/Cell LineIC₅₀ / MIC (µM)Reference
HL2 ImidazoleVaried aryl groupsS. aureus62.5 (µg/mL)[29]
Compound 29e Imidazole-thioacetanilide4-Cl, 3-CF₃ phenylHIV-10.18[22]
Compound 29b Imidazole-thioacetanilide4-Cl phenylHIV-10.20[22]
IPM714 Imidazole[4,5-f][1][5]phenanthroline-HCT116 (Colon Cancer)1.74[25]
Compound 1 2,4,5-Trisubstituted Imidazole2-(4-Methylsulfinylphenyl)p38 MAP Kinase0.04[23]
Compound 2 2,4,5-Trisubstituted Imidazole2-(4-Methylthiophenyl)p38 MAP Kinase0.23[23]

Part 3: Future Directions and Outlook

The field of imidazole synthesis and drug discovery continues to evolve, driven by technological advancements and a growing emphasis on sustainability.

  • Green Chemistry: The development of eco-friendly synthetic methods, including the use of green solvents, recoverable catalysts, and energy-efficient techniques like sonication, will continue to be a major focus.[13][17]

  • Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics, are becoming indispensable for rational drug design.[31] These tools help predict how newly designed imidazole derivatives will interact with their biological targets, accelerating the optimization process and reducing the need for extensive empirical screening.

  • Hybrid Molecules: A promising strategy involves creating "hybrid molecules" that integrate an imidazole pharmacophore with other bioactive fragments into a single entity.[26] This approach can lead to compounds with multi-target activity or improved pharmacological profiles.

The imidazole scaffold, with its proven track record and immense synthetic flexibility, is set to remain a privileged and highly fruitful area of research for the discovery of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.
  • ijarsct. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
  • Guru Nanak Institute of Pharmaceutical Science and Technology. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • International Journal of Trend in Scientific Research and Development. (n.d.).
  • MDPI. (2025).
  • Springer Professional. (n.d.).
  • PubMed. (2025). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective.
  • ResearchGate. (2025). Microwave Assisted Synthesis of Imidazoles - A Review.
  • RSC Publishing. (n.d.).
  • Preprints.org. (2025). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • MDPI. (2025).
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Asian Journal of Research in Chemistry. (n.d.). Imidazole and its Biological Activities: A Review.
  • Taylor & Francis Online. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of imidazoles.
  • MDPI. (2024).
  • ACS Publications. (2009). Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures.
  • Taylor & Francis Online. (2025). Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • Journal of Chemical Health Risks. (2023).
  • NIH. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • BenchChem. (2025).
  • Elsevier. (2021). Imidazole-Based Drug Discovery.
  • Biomedical and Pharmacology Journal. (2023).
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • R Discovery. (2024).
  • Der Pharma Chemica. (2012).
  • ijarsct. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.
  • SciSpace. (2013).
  • RSC Publishing. (n.d.).
  • MDPI. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • Zenodo. (2025). Structure-Activity Relationship (SAR)
  • MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • RSC. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.
  • NIH. (2021).
  • ResearchGate. (n.d.). Imidazole-based anticancer drugs are currently undergoing clinical trials.
  • Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS.

Sources

Methodological & Application

experimental design for testing antimicrobial activity of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Experimental Design for a Comprehensive Evaluation of the Antimicrobial Activity of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Abstract

This document provides a detailed experimental framework for the comprehensive evaluation of the antimicrobial properties of the novel synthetic compound, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The experimental design encompasses the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and a kinetic analysis of its antimicrobial action through a time-kill assay. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2] This guide emphasizes not only the procedural steps but also the underlying scientific principles, empowering researchers to generate robust and reliable data for the assessment of this promising imidazole-sulfide compound.

Introduction: Rationale and Scientific Background

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The compound, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide, integrates two chemical moieties of significant interest in medicinal chemistry: an imidazole ring and a sulfide group.

Imidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6] Their mechanisms of action are diverse, ranging from the disruption of microbial cell membranes to the inhibition of nucleic acid synthesis and cell wall formation.[3][4] The versatility of the imidazole scaffold allows for extensive chemical modification to enhance potency and broaden its spectrum of activity.[4][5]

Similarly, organosulfur compounds, including sulfides and disulfides, are known for their antimicrobial effects.[7][8][9][10][11] These compounds can exert their activity by forming disulfide bonds with the free sulfhydryl groups of essential bacterial enzymes, thereby inactivating them and disrupting cellular processes.[7] The combination of these two pharmacophores in a single molecule presents a compelling strategy for developing a novel antimicrobial agent, potentially with a unique mechanism of action that could circumvent existing resistance pathways.

This application note details a structured, multi-faceted approach to rigorously characterize the antimicrobial profile of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Materials and Methods

Test Compound
  • Compound: 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

  • Purity: ≥95% (as determined by HPLC and NMR)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Stock Solution: Prepare a 10 mg/mL stock solution in DMSO. Further dilutions should be made in the appropriate sterile broth to minimize DMSO concentration in the final assay (ideally ≤1% v/v).

Microbial Strains

A panel of clinically relevant and standard quality control bacterial strains is essential for a comprehensive evaluation. The following are recommended:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Bacillus subtilis (ATCC 6633)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

Rationale: This selection includes representatives of both major bacterial cell wall types and encompasses common pathogens, providing a broad initial spectrum of activity. The use of ATCC (American Type Culture Collection) strains ensures consistency and comparability of results across different laboratories.

Culture Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Agar (TSA) or Blood Agar for subculturing

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt (for viability indication, optional)

  • Sterile 96-well microtiter plates (non-treated, clear, flat-bottom)

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment.

Experimental Protocols

Workflow Overview

The overall experimental workflow is designed to progress from determining the minimum concentration that inhibits growth (MIC) to the concentration that actively kills the bacteria (MBC), and finally to understanding the rate of killing.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_results Data Analysis A Prepare Compound Stock (10 mg/mL in DMSO) C Broth Microdilution Assay (Determine MIC) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C E Time-Kill Kinetic Assay B->E D Subculture from MIC Plate (Determine MBC) C->D Clear wells subcultured C->E Inform concentrations to test F MIC Value (μg/mL) C->F G MBC Value (μg/mL) D->G H Log10 CFU/mL vs. Time E->H

Caption: Overall experimental workflow for antimicrobial characterization.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standardized and widely used technique for this purpose.[1][2]

Step-by-Step Procedure:

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the initial dilution well. Well 11 will be the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Compound Dilution:

    • Prepare a working solution of the test compound in CAMHB at 4 times the highest desired final concentration.

    • Add 100 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a gradient of compound concentrations.

  • Inoculum Preparation:

    • From a fresh overnight culture plate (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A viability indicator like Resazurin can be added before reading to aid in visualization.

MIC_Workflow A Dispense 50µL Broth (Wells 2-12) B Add 100µL Compound to Well 1 A->B C Perform Serial Dilution (Wells 1-10) B->C E Inoculate Wells 1-11 with 50µL Bacteria C->E D Prepare Inoculum (0.5 McFarland -> Dilute) D->E F Incubate 18-24h at 37°C E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Step-by-Step Procedure:

  • Following MIC Determination: Use the microtiter plate from the MIC assay.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Be sure to label the plate clearly to correspond with the well concentrations.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides information on the rate of bactericidal activity over time.

Step-by-Step Procedure:

  • Preparation:

    • Prepare flasks or tubes containing CAMHB with the test compound at various concentrations based on the MIC value (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform a 10-fold serial dilution of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: MIC and MBC Results for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive8162Bactericidal
B. subtilis ATCC 6633Positive16322Bactericidal
E. coli ATCC 25922Negative32>128>4Bacteriostatic
P. aeruginosa ATCC 27853Negative>128>128-Resistant

Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.

Table 2: Example Time-Kill Assay Data for S. aureus ATCC 29213 (Log₁₀ CFU/mL)

Time (hours)Growth Control0.5x MIC (4 µg/mL)1x MIC (8 µg/mL)2x MIC (16 µg/mL)4x MIC (32 µg/mL)
05.705.715.695.725.70
26.255.404.854.153.55
47.105.153.902.95<2.00
67.954.902.85<2.00<2.00
88.504.88<2.00<2.00<2.00
249.104.85<2.00<2.00<2.00

Data Interpretation: The data would show a concentration-dependent killing effect. At 2x and 4x MIC, the compound achieves a >3-log₁₀ reduction in bacterial count within 4-6 hours, indicating potent bactericidal activity.

Conclusion

The experimental design detailed in this application note provides a robust and standardized framework for the initial in vitro characterization of the antimicrobial activity of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. By systematically determining the MIC, MBC, and time-kill kinetics against a representative panel of bacteria, researchers can generate high-quality, reproducible data. This information is critical for establishing a foundational understanding of the compound's potential as a new antimicrobial agent and for guiding future studies, including mechanism of action, toxicity, and in vivo efficacy evaluations.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]

  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. (2023). International Journal of Education and Science Research Review. [Link]

  • Anand, V., & Mahajan, A. (2019). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]

  • bacterial antimicrobial susceptibility testing. (n.d.). WOAH. [Link]

  • Aliyev, F., & Azizova, S. (2023). EVALUATION OF SOME ORGANIC DISULFIDES AS ANTIMICROBIAL ADDITIVES FOR LUBRICATING OIL M-8. Journal of EcoAgriTourism. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). dokumen.pub. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). oirl.org. [Link]

  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. (2022). Molecules. [Link]

  • Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. (2021). Journal of the Brazilian Chemical Society. [Link]

  • Shankar, S., & Rhim, J. W. (2020). Antimicrobial activity of sulfur nanoparticles: Effect of preparation methods. Materials Science for Sustainable Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure high product purity. This document is structured to address specific experimental issues with causal explanations and validated protocols, reflecting our commitment to scientific integrity and practical, field-proven insights.

Overview of the Synthesis

The synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is typically achieved via a nucleophilic substitution (SN2) reaction. The key transformation involves the S-alkylation of 1,4,5-trimethyl-1H-imidazole-2-thiol with 4-chlorobenzyl chloride. The reaction proceeds by deprotonating the thiol with a suitable base to form a highly nucleophilic thiolate anion, which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.

Reaction Scheme: 1,4,5-trimethyl-1H-imidazole-2-thiol + 4-chlorobenzyl chloride → 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

While this reaction is generally robust, its success is highly dependent on the careful selection of reagents, solvent, and reaction conditions to minimize common side reactions and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] First, a base abstracts the acidic proton from the thiol group of 1,4,5-trimethyl-1H-imidazole-2-thiol, forming a thiolate anion. This thiolate is a potent, soft nucleophile.[2] It then attacks the electrophilic methylene carbon of 4-chlorobenzyl chloride, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride ion.[1]

Q2: How do I synthesize the starting material, 1,4,5-trimethyl-1H-imidazole-2-thiol?

This starting material is not always commercially available and often needs to be synthesized. A common route involves the reaction of 2,3-butanedione with methylamine and potassium thiocyanate. This multi-component reaction builds the substituted imidazole ring with the desired thiol group at the C2 position. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting materials from the product. The disappearance of the starting thiol and the appearance of a new, typically less polar, product spot indicates reaction progression. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3] ¹H NMR spectroscopy is also excellent for confirming product formation by identifying the characteristic singlet of the benzylic CH₂ group.[4]

Q4: Is it possible to use 4-chlorobenzyl bromide instead of the chloride?

Yes, 4-chlorobenzyl bromide can be used and may even be more reactive, as bromide is a better leaving group than chloride. This can lead to faster reaction times or allow for milder reaction conditions. However, the bromide is often more expensive and may be more susceptible to side reactions if not used carefully. The optimal choice depends on cost, availability, and the specific reaction conditions you are employing.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue. Diagnosing the root cause is critical for optimization.

Explanation: The formation of the thiolate anion is the rate-limiting step for the nucleophilic attack. Thiols are more acidic than alcohols, but a base of appropriate strength is still required for complete deprotonation.[2] If the base is too weak or if protic impurities (like water) are present, the concentration of the active thiolate nucleophile will be too low.

Solutions:

  • Choice of Base: Use a base with a pKa high enough to ensure complete deprotonation. While potassium carbonate (K₂CO₃) is often sufficient, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used for more challenging reactions.[1][5] NaH requires the use of anhydrous solvents like THF or DMF.[6]

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, especially when using highly reactive bases like NaH. Traces of water will quench the base and inhibit thiolate formation.

  • Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to drive the deprotonation to completion.

Explanation: The starting materials may have degraded over time. 4-chlorobenzyl chloride can hydrolyze to the corresponding alcohol if exposed to moisture. The imidazole-2-thiol can oxidize to a disulfide.

Solutions:

  • Verify Reagent Purity: Check the purity of your starting materials by NMR or melting point before starting the reaction.

  • Purify Starting Materials: If necessary, recrystallize the 1,4,5-trimethyl-1H-imidazole-2-thiol. Distill the 4-chlorobenzyl chloride under reduced pressure if it appears discolored or contains impurities.

Explanation: SN2 reactions are sensitive to temperature and solvent. Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal as they solvate the cation of the base but leave the nucleophile "bare" and highly reactive. Insufficient temperature or reaction time will result in an incomplete reaction.

Solutions:

  • Solvent Selection: Use a polar aprotic solvent. Acetone or DMF are excellent starting points.[7]

  • Temperature Optimization: While many S-alkylations proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate without promoting side reactions.[7] Monitor the reaction by TLC to determine the optimal time and temperature.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_base 1. Check Base & Conditions - Is base strong enough? - Are conditions anhydrous? start->check_base check_reagents 2. Check Reagent Quality - Purity of thiol? - Purity of benzyl chloride? check_base->check_reagents Yes solution_base Action: - Use stronger base (e.g., NaH) - Use anhydrous solvent - Increase base equivalents check_base->solution_base No check_temp 3. Check Reaction Parameters - Correct solvent (polar aprotic)? - Temperature/time sufficient? check_reagents->check_temp Yes solution_reagents Action: - Verify purity (NMR, m.p.) - Purify starting materials (recrystallize/distill) check_reagents->solution_reagents No solution_temp Action: - Switch to DMF or Acetone - Increase temperature (40-60 °C) - Increase reaction time check_temp->solution_temp No

Caption: A decision tree for troubleshooting low product yields.

Problem 2: Formation of Significant Side Products

Even with a good conversion rate, the formation of impurities can complicate purification and lower the isolated yield.

Explanation: This is the most common side reaction for thiol chemistry.[1] The thiolate anion is highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of a disulfide dimer (Ar-S-S-Ar). This is often observed as a white precipitate or a new spot on the TLC plate.

Solutions:

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degas Solvents: Before use, degas the reaction solvent by bubbling nitrogen or argon through it for 15-30 minutes or by using a freeze-pump-thaw technique.

  • Controlled Addition: Add the base slowly to the solution of the thiol. This prevents a high transient concentration of the thiolate, which can accelerate oxidation.[1]

Explanation: The imidazole ring contains two nitrogen atoms which are also nucleophilic. Although the "soft" thiolate preferentially attacks the "soft" benzylic carbon (in accordance with Hard and Soft Acid-Base (HSAB) theory), competitive N-alkylation can occur, leading to regioisomeric impurities that are often difficult to separate from the desired S-alkylated product.

Solutions:

  • Solvent Choice: This is the most critical factor. Polar aprotic solvents like DMF or acetone favor S-alkylation. Protic solvents (e.g., ethanol) can solvate the thiolate and may increase the proportion of N-alkylation.

  • Counter-ion Effects: The choice of base can influence selectivity. Bases with larger, softer cations (like cesium carbonate) can sometimes improve S-alkylation selectivity.

Main Reaction vs. Common Side Reactions

reaction_pathways cluster_0 Reaction Pathways thiol 1,4,5-trimethyl-1H- imidazole-2-thiol thiolate Thiolate Anion thiol->thiolate + Base - H⁺ product Desired Product (S-Alkylation) thiolate->product + 4-chlorobenzyl chloride (SN2 Attack on S) disulfide Side Product (Disulfide) thiolate->disulfide + [O₂] n_alkyl Side Product (N-Alkylation) thiolate->n_alkyl + 4-chlorobenzyl chloride (SN2 Attack on N)

Caption: Desired S-alkylation pathway versus common side reactions.

Problem 3: Difficulties in Product Purification

Purifying imidazole derivatives can be challenging due to their basic nature and potential for forming hard-to-separate byproducts.

Explanation: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This leads to significant band broadening and "tailing" during column chromatography, resulting in poor separation and low recovery.

Solutions:

  • Basic Modifier in Eluent: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

  • Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used, which does not have the acidic character of silica.

  • Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase (C18) HPLC can be an effective purification method.[8]

Explanation: If side products like the N-alkylated isomer are formed, they may have very similar polarities to the desired S-alkylated product, making chromatographic separation difficult.

Solutions:

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic imidazole product will be protonated and move to the aqueous layer, while non-basic impurities (like the disulfide) remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.[9]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing small amounts of impurities and may be preferable to chromatography.[10]

Data & Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommendationRationale & Comments
Thiol:Alkyl Halide Ratio 1.0 : 1.05-1.1A slight excess of the electrophile ensures full consumption of the thiol.[1]
Base K₂CO₃ (1.5 eq) or NaH (1.2 eq)K₂CO₃ is milder and easier to handle.[5] NaH is stronger but requires anhydrous conditions.[6]
Solvent Acetone, DMF, or AcetonitrilePolar aprotic solvents accelerate SN2 reactions and favor S-alkylation.[7]
Temperature 25 °C to 60 °CStart at room temperature. Gentle heating can increase the rate if the reaction is sluggish.
Atmosphere Nitrogen or ArgonEssential to prevent oxidative formation of the disulfide byproduct.[1]
Experimental Protocol 1: Synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide
  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4,5-trimethyl-1H-imidazole-2-thiol (1.0 equiv).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous acetone or DMF (approx. 0.2 M concentration relative to the thiol). Add powdered anhydrous potassium carbonate (1.5 equiv).

  • Thiolate Formation: Stir the suspension vigorously at room temperature for 30-60 minutes.

  • Alkylating Agent Addition: Dissolve 4-chlorobenzyl chloride (1.1 equiv) in a small amount of the reaction solvent and add it dropwise to the stirring suspension over 10 minutes.

  • Reaction: Heat the mixture to 50 °C and monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient, adding 0.5% triethylamine to the eluent to prevent tailing. Alternatively, perform an acid-base extraction as described in the troubleshooting section, followed by recrystallization.

Experimental Protocol 2: Synthesis of 1,4,5-trimethyl-1H-imidazole-2-thiol
  • Reaction Setup: In a round-bottom flask, dissolve potassium thiocyanate (1.1 equiv) in water.

  • Amine Addition: Add methylamine (40% solution in water, 1.2 equiv) to the solution.

  • Diketone Addition: Cool the mixture in an ice bath and slowly add 2,3-butanedione (1.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. A precipitate should form.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water and then with a small amount of cold ethanol. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

General Synthesis and Purification Workflow

workflow cluster_main Synthesis Workflow cluster_purification Purification setup 1. Reaction Setup (Thiol, Base, Solvent) Under N₂/Ar alkylation 2. Add Alkylating Agent (4-chlorobenzyl chloride) setup->alkylation reaction 3. Heat & Monitor (TLC, 50 °C) alkylation->reaction workup 4. Workup (Filter, Evaporate) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography (Silica + 0.5% Et₃N) crude->chromatography extraction Acid-Base Extraction crude->extraction pure_product Pure Product chromatography->pure_product recrystallize Recrystallization extraction->recrystallize recrystallize->pure_product

Caption: General experimental workflow for synthesis and purification.

References

  • ResearchGate. (n.d.). Model reaction for optimization of C-H arylthiolation of 2H-imidazole.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Powers, J. T., et al. (2017). Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. Organic Letters, 19(8), 2130–2133. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 7, 240-256. Retrieved from [Link]

  • Yang, S., et al. (2019). Rational Optimization and Action Mechanism of Novel Imidazole (or Imidazolium)-Labeled 1,3,4-Oxadiazole Thioethers as Promising Antibacterial Agents against Plant Bacterial Diseases. Journal of Agricultural and Food Chemistry, 67(11), 3025–3035. Retrieved from [Link]

  • Pace, V., et al. (2014). Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides. Organic Letters, 16(10), 2696–2699. Retrieved from [Link]

  • Mori, A., et al. (2018). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical and Pharmaceutical Bulletin, 66(11), 1058-1063. Retrieved from [Link]

  • American Chemical Society. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ma, D., et al. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry, 25(19), 7627-7634. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PubMed Central. Retrieved from [Link]

  • The Green Chemist. (2026, February 26). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • American Chemical Society. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. PubMed Central. Retrieved from [Link]

  • Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Molecules, 20(5), 7965-7976. Retrieved from [Link]

  • Bauer, I., & Knölker, H.-J. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54(15), 3205-3226. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). Retrieved from [Link]

  • SciSpace. (n.d.). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substi. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-chlorobenzyl)-1H-imidazole-2-thiol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Stereoselective approach to pentenocins using RCM. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite | Request PDF. Retrieved from [Link]

  • Bruker. (n.d.). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Retrieved from [Link]

  • JETIR. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • South Eastern European Journal of Public Health. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. Retrieved from [Link]14)

Sources

troubleshooting inconsistent results in biological assays with 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is limited. This guide has been developed by a Senior Application Scientist based on the chemical properties of its core structural motifs: a substituted imidazole, a sulfide linkage, and a chlorobenzyl group. The troubleshooting advice provided is based on established principles for small molecule inhibitors with similar functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide?

A1: For initial stock solutions of novel, non-polar small molecules, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally the recommended solvent.[1] It is crucial to refer to any manufacturer-provided solubility data. If precipitation occurs, consider reducing the concentration.[2] For all small-molecule inhibitors, we recommend preparing aliquots of the stock solution to be stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]

Q2: How should I store the solid compound and its stock solutions?

A2: Proper storage is critical for maintaining the integrity of your compound.[4] The solid compound should be stored in a cool, dark, and dry place, as indicated on the product datasheet. Light exposure and moisture can degrade sensitive compounds.[5][6] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use and -80°C for long-term storage to prevent degradation.[4]

Q3: I'm observing a gradual loss of activity in my assays over time, even with a freshly diluted solution. What could be the cause?

A3: A gradual loss of activity can be indicative of compound instability in your aqueous assay buffer or cell culture medium.[1] The sulfide linkage in 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is susceptible to oxidation to sulfoxide and then sulfone, which may have different biological activities. Additionally, components in serum or the pH of the media can contribute to degradation.[3] It is advisable to prepare fresh dilutions from your frozen stock immediately before each experiment.[1]

Q4: Can the imidazole ring in this compound interfere with my assay?

A4: Yes, the imidazole moiety can sometimes lead to assay artifacts. Imidazole rings can chelate metal ions, which might be critical for the function of certain enzymes.[7] If you are working with a metalloenzyme, consider this potential interaction. Furthermore, the ionization state of the imidazole ring is pH-dependent, which could influence its solubility and interaction with the target protein.[7] High concentrations of imidazole have also been noted to destabilize some proteins.[8]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values or Complete Loss of Activity

Inconsistent potency is a common challenge in biological assays.[9] This can manifest as shifting IC50 values between experiments or a complete lack of expected biological effect. The following guide provides a systematic approach to diagnose the root cause.

Step 1: Verify Stock Solution Integrity

The primary suspect for inconsistent results is often the degradation of the stock solution.[4]

Protocol: Stock Solution Quality Control

  • Visual Inspection: Thaw a fresh aliquot of your stock solution. Check for any visible precipitate. If present, gently warm the solution to 37°C to see if it redissolves.[1]

  • Analytical Verification (Recommended): If possible, analyze a dilution of your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Compare the peak area of the parent compound to a previously established standard or the supplier's data. A significant decrease suggests degradation or precipitation.[4]

    • The appearance of new peaks could indicate the presence of degradation products, such as the oxidized sulfoxide or sulfone forms.

Troubleshooting Flowchart for Stock Solution Issues

cluster_results Analytical Results start Inconsistent Activity Observed check_stock Step 1: Assess Stock Solution (HPLC/LC-MS) start->check_stock purity_high Purity >95% Concentration as expected check_stock->purity_high Intact purity_low Purity <95% Additional peaks observed check_stock->purity_low Degraded conc_low Concentration lower than expected check_stock->conc_low Precipitated? proceed Issue is likely with downstream handling or assay conditions. Proceed to Issue 2. purity_high->proceed degraded Stock solution has degraded. Prepare a fresh stock from solid compound. Review storage and handling procedures. purity_low->degraded precipitated Potential precipitation or inaccurate weighing. Prepare a fresh stock, ensuring complete dissolution. conc_low->precipitated

Caption: Troubleshooting workflow for stock solution integrity.

Issue 2: Compound Precipitation in Aqueous Assay Buffer or Media

The 4-chlorobenzyl group contributes to the hydrophobicity of the molecule, which can lead to poor solubility in aqueous solutions. Precipitation upon dilution from a DMSO stock is a common problem.[1]

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Exceeding Solubility Limit The final concentration in the assay buffer is higher than the compound's aqueous solubility.Determine the maximal soluble concentration. Consider lowering the final assay concentration if experimentally feasible.[4]
Solvent Shock Rapid dilution of the DMSO stock into an aqueous buffer can cause the compound to crash out of solution.Try a serial dilution method. First, dilute the DMSO stock into a small volume of media or buffer containing a carrier protein like BSA, then add this intermediate dilution to the final assay volume.
pH Effects on Solubility The ionization state of the trimethyl-imidazole ring is pH-dependent. At a pH close to its pKa, the compound may be less soluble.Measure the pH of your final assay buffer. If possible, test a range of pH values to see if solubility improves. For many imidazole compounds, a slightly acidic pH can improve solubility.[7]
Incorrect Solvent Purity Water contamination in the DMSO stock solvent can reduce the solubility of hydrophobic compounds.[1]Always use high-purity, anhydrous grade DMSO for preparing stock solutions.[1]

Experimental Workflow for Assessing Aqueous Stability

G cluster_analysis Analysis start Prepare fresh working solution in aqueous buffer from DMSO stock incubate Incubate at experimental temperature (e.g., 37°C) start->incubate aliquots Take aliquots at different time points (e.g., 0, 2, 6, 24 hours) incubate->aliquots hplc Analyze aliquots by HPLC aliquots->hplc visual Visually inspect for precipitation aliquots->visual data_analysis Plot compound concentration vs. time hplc->data_analysis conclusion Determine compound half-life in your specific assay conditions data_analysis->conclusion

Caption: Experimental workflow for assessing compound stability.

Issue 3: Variability Across Different Cell Lines

It is not uncommon for the same inhibitor to exhibit different potencies in different cell lines.[9] This can be due to biological differences rather than chemical instability.

Key Biological Factors to Consider

  • Target Expression Levels: The expression level of the molecular target of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide may vary significantly between cell lines. Lower target expression could lead to higher apparent potency.

  • Pathway Dependency: A cell line's reliance on the pathway inhibited by the compound will dictate the phenotypic outcome.[9] If the pathway is not critical for survival or proliferation in a particular cell line, the compound may appear inactive.

  • Drug Efflux Pumps: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively remove the compound from the cell, reducing its intracellular concentration and apparent potency.[9]

  • Metabolic Inactivation: Cells can metabolize small molecules into inactive forms.[3] The rate and pathways of metabolism can differ between cell lines. The sulfide moiety, for instance, could be a site for cellular metabolism.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs: Safety & Compliance.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Lab Manager. (2017, July 11). Handling and Storing Chemicals.
  • C&EN. (2023, April 11). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Imidazole-Containing Compounds.
  • Solarbio. (2026, March 6). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines.
  • Proteios Technology. (2025, March 12). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
  • EvitaChem. (n.d.). 4-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide.
  • ResearchGate. (2023, August 4). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?
  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.

Sources

Technical Support Center: Purification of 4-Chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of purifying 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide .

This molecule presents a "perfect storm" of chromatographic challenges: a highly basic, electron-rich imidazole ring coupled with an oxidation-prone thioether linkage. Standard purification protocols often lead to severe product loss, peak tailing, or the generation of oxidized impurities. This guide will explain the chemical causality behind these failures and provide a self-validating, field-proven methodology to isolate your target compound with high purity.

Chemical Profile & Expected Challenges

To troubleshoot a purification, we must first understand the physicochemical nature of the analyte. The table below summarizes the structural features of the target molecule and their direct impact on downstream processing.

ParameterValue / DescriptionChromatographic Impact & Causality
Chemical Name 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfideN/A
CAS Number 338965-83-6N/A
Molecular Formula C13H15ClN2SN/A
Molecular Weight 266.79 g/mol N/A
1,4,5-Trimethylimidazole Moiety Basic nitrogen (N3), strong H-bond acceptor, electron-richCauses severe peak tailing and irreversible adsorption on acidic bare silica gel due to strong secondary interactions with silanol groups.
Thioether (Sulfide) Linkage Electron-rich divalent sulfurHighly susceptible to oxidation (forming sulfoxides/sulfones) when exposed to dissolved oxygen, light, or trace peroxides in solvents.
4-Chlorobenzyl Group Lipophilic, UV-active (λmax ~254 nm)Enables robust UV detection but is susceptible to photolytic C-S bond cleavage under harsh oxidative conditions.

Troubleshooting FAQs

Q1: Why does my compound streak severely across the TLC plate and tail during flash chromatography?

Causality: The surface of standard bare silica gel is densely populated with weakly acidic silanol groups (Si-OH). The unhindered, basic nitrogen (N3) on your 1,4,5-trimethylimidazole ring acts as a powerful hydrogen-bond acceptor and proton scavenger. This acid-base interaction creates a non-linear adsorption isotherm. Instead of partitioning smoothly between the mobile and stationary phases, the molecules "drag" across the acidic binding sites, resulting in severe tailing and poor resolution[1]. Solution: You must neutralize the stationary phase. This is achieved by adding a basic modifier, such as 1-5% Triethylamine (TEA), to your mobile phase[2]. TEA outcompetes the imidazole for the acidic silanol sites, effectively "capping" them and allowing your target molecule to elute with a symmetrical peak shape. Alternatively, switching to an amine-functionalized (NH2) silica column eliminates the silanol problem entirely.

Q2: I am observing a more polar impurity forming during the column run. What is it, and how do I prevent it?

Causality: Thioethers, particularly benzyl sulfides, are notoriously susceptible to oxidation[3]. During prolonged chromatography, dissolved atmospheric oxygen in the mobile phase, or trace peroxides in aging ethereal solvents (like THF or diethyl ether), can attack the electron-rich sulfur atom. This electrophilic attack generates a sulfoxide (+16 Da), which is significantly more polar and elutes later[4]. Under photolytic conditions, benzyl sulfides can also undergo C-S bond cleavage to yield benzaldehyde derivatives[3]. Solution: Never use uninhibited or old ethereal solvents. Degas your mobile phase by sparging with argon or nitrogen for 15 minutes prior to the run. Minimize the time the compound spends on the column by using forced-flow flash chromatography rather than gravity columns, and protect the column from direct, intense UV light.

Q3: How can I efficiently separate the product from unreacted 1,4,5-trimethyl-1H-imidazole-2-thiol starting material?

Causality: The starting thiol is highly polar, coordinates strongly to trace metals in silica, and easily oxidizes to a disulfide on the column, creating a moving target. However, the thiol proton is acidic (pKa ~8-9), whereas your thioether product is strictly neutral. Solution: Do not rely on chromatography to remove the thiol. Instead, exploit the pKa difference. Perform a basic aqueous wash (e.g., 1M NaOH) during the liquid-liquid extraction phase of your workup. The thiol will deprotonate into a water-soluble thiolate anion and partition into the aqueous layer, leaving the lipophilic thioether in the organic phase.

Visualizations of Workflows and Degradation

PurificationWorkflow Crude Crude Reaction Mixture (Product + Thiol + Benzyl Chloride) Wash Liquid-Liquid Extraction (1M NaOH / EtOAc) Crude->Wash AqPhase Aqueous Phase (Thiolate Salts Discarded) Wash->AqPhase Deprotonation OrgPhase Organic Phase (Thioether + Non-polar Impurities) Wash->OrgPhase Phase Separation Chrom Flash Chromatography (Silica + 1% TEA or NH2-Silica) OrgPhase->Chrom Degassed Solvents Pure Pure 4-Chlorobenzyl 1,4,5-trimethyl- 1H-imidazol-2-yl sulfide Chrom->Pure Evaporation under Ar

Caption: Workflow for the isolation and purification of the target imidazole thioether.

DegradationPathway Sulfide Target Thioether (R-S-R') Sulfoxide Sulfoxide Impurity (R-S(=O)-R') Sulfide->Sulfoxide O2 / Peroxides (During Chromatography) Cleavage C-S Cleavage (Benzaldehyde + Imidazole) Sulfide->Cleavage Photo-oxidation (UV Light) Sulfone Sulfone Impurity (R-S(=O)2-R') Sulfoxide->Sulfone Over-oxidation

Caption: Oxidative degradation pathways of benzyl imidazolyl sulfides during handling.

Standardized Self-Validating Purification Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates critical "Validation Gates" that provide immediate analytical feedback, ensuring the integrity of the thioether before proceeding to the next step.

Phase 1: Pre-Chromatography Workup
  • Quench & Extract: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the organic layer with 1M NaOH (3 x 20 mL) to deprotonate and remove unreacted 1,4,5-trimethyl-1H-imidazole-2-thiol.

  • Brine Wash & Dry: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Gate 1 (TLC Confirmation): Spot the crude organic residue on a TLC plate. The baseline spot (thiol) should be completely absent.

Phase 2: 2D-TLC Stability Check

Purpose: To verify that the thioether does not oxidize on the silica gel surface.

  • Spotting: Spot the crude mixture in the bottom-left corner of a square silica gel TLC plate pre-treated with 1% TEA.

  • First Dimension: Develop the plate in Hexanes/EtOAc (with 1% TEA). Mark the solvent front and dry the plate completely under a stream of nitrogen.

  • Second Dimension: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Gate 2 (Diagonal Check): Visualize under UV (254 nm). All spots must lie perfectly on the diagonal line. If off-diagonal spots appear below the main product spot, your compound is oxidizing on the silica, dictating a mandatory switch to an inert NH2-functionalized column.

Phase 3: Amine-Modified Flash Chromatography
  • Solvent Preparation: Prepare a mobile phase gradient of Hexanes and EtOAc. Add exactly 1% (v/v) Triethylamine (TEA) to all solvent bottles. Sparge the solvents with Argon for 15 minutes to remove dissolved oxygen.

  • Column Equilibration: Pack a standard silica flash column and flush with 3 column volumes (CV) of the degassed Hexanes + 1% TEA to neutralize the silanol groups.

  • Dry Loading: Dissolve the crude product in a minimal amount of Dichloromethane (DCM), add a small amount of neutralized silica, and evaporate to a free-flowing powder. Load this onto the column.

  • Elution: Run the gradient from 100% Hexanes to 50:50 Hexanes/EtOAc (maintaining 1% TEA throughout).

  • Validation Gate 3 (Real-Time Symmetry): Monitor the UV trace at 254 nm. The target peak must elute symmetrically. A "shark-fin" tailing shape indicates insufficient TEA modifier.

Phase 4: Isolation and Storage
  • Concentration: Pool the product-containing fractions and concentrate using a rotary evaporator. Keep the water bath temperature below 30°C to prevent thermal degradation.

  • Validation Gate 4 (LC-MS Mass Shift): Analyze the final purified oil/solid via LC-MS. You must observe the parent mass [M+H]+=267.1 . The complete absence of a peak at m/z=283.1 confirms no sulfoxide impurity was generated during purification.

  • Storage: Flush the storage vial with Argon, seal tightly, and store at -20°C.

References

  • BenchChem Technical Support Team.Technical Support Center: Column Chromatography of Basic Imidazole Compounds. BenchChem.
  • BenchChem Technical Support Team.
  • Corey, E. J., & Ouannès, C.Photosensitized Oxygenation of Benzyl Ethyl Sulfide.
  • Karimi, B., et al.Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules (MDPI).

Sources

Technical Support Center: Solution Stability of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide (CAS: 338965-83-6)[1]. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights into degradation pathways, and self-validating experimental protocols to ensure robust solution stability testing.

Solution Stability Testing Workflow

To accurately profile the stability of this thioether derivative, your experimental design must systematically isolate variables. The workflow below outlines a standardized approach to stress testing.

StabilityWorkflow Start Compound Dissolution (4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide) Stress Apply Stress Conditions (ICH Q1A/Q1B) Start->Stress pH Hydrolytic Stress (pH 1.0 - 13.0) Stress->pH Ox Oxidative Stress (3% H2O2) Stress->Ox Temp Thermal Stress (60°C) Stress->Temp Light Photolytic Stress (UV/Vis exposure) Stress->Light Sampling Aliquoting & Quenching (t=0, 24h, 48h, 7d) pH->Sampling Ox->Sampling Temp->Sampling Light->Sampling Analysis LC-HRMS Analysis (Degradant ID & Quantitation) Sampling->Analysis Report Stability Profile & Kinetic Modeling Analysis->Report

Solution stability testing workflow for thioether derivatives under ICH guidelines.

Troubleshooting & FAQs

Q1: During accelerated stability testing in aqueous buffers, we consistently observe new peaks at +16 Da and +32 Da in the LC-MS trace. What is the mechanism, and how can we mitigate this?

Mechanistic Causality: The mass shifts of +16 Da (m/z 283.07) and +32 Da (m/z 299.06) correspond to the sequential oxidation of the thioether sulfur to a sulfoxide, and subsequently, a sulfone. Thioethers are highly susceptible to oxidation by dissolved oxygen or trace reactive oxygen species (ROS) in aqueous solutions. The electron-rich nature of the 1,4,5-trimethylimidazole ring pushes electron density onto the sulfur atom, making it a prime target for electrophilic oxygen attack.

Resolution & Mitigation: To mitigate this, ensure that all aqueous buffers are thoroughly degassed and purged with an inert gas (e.g., argon or nitrogen) prior to dissolution. Adding antioxidants (such as ascorbic acid) or metal chelators (like EDTA, to sequester trace transition metals that catalyze ROS generation) will significantly enhance solution stability.

DegradationPathway Parent Parent Thioether (m/z 267.07) Sulfoxide Sulfoxide Degradant (+16 Da, m/z 283.07) Parent->Sulfoxide ROS / H2O2 Cleavage C-S Bond Cleavage (Benzyl / Imidazole fragments) Parent->Cleavage UV Light / Extreme pH Sulfone Sulfone Degradant (+32 Da, m/z 299.06) Sulfoxide->Sulfone Excess Oxidant

Primary degradation pathways of the thioether linkage under oxidative and photolytic stress.

Q2: The compound exhibits poor stability at pH < 3.0, yielding multiple degradation products. Why is this occurring, and what is the optimal pH range for formulation?

Mechanistic Causality: At a low pH, the basic nitrogen of the 1,4,5-trimethyl-1H-imidazole ring becomes fully protonated. This protonation strongly withdraws electron density from the adjacent C2 carbon, weakening the C-S bond. Consequently, the molecule becomes vulnerable to nucleophilic attack by water, leading to the hydrolytic cleavage of the thioether bond into 4-chlorobenzyl mercaptan and 1,4,5-trimethyl-1H-imidazol-2-ol.

Resolution & Mitigation: Optimal stability is typically achieved in a slightly acidic to neutral pH range (pH 5.5 - 7.5), where the imidazole ring is predominantly unprotonated, maintaining the integrity of the C-S bond. Avoid nucleophilic buffers like citrate at low pH; prefer non-nucleophilic buffers like phosphate or acetate within the stable window.

Q3: Does this compound require protection from light during benchtop handling?

Mechanistic Causality: Yes. According to the ICH Q1B guidelines, photostability testing is an integral part of environmental stress testing[2]. The compound contains a 4-chlorobenzyl moiety and a highly substituted imidazole ring, both acting as chromophores that absorb in the UV range (250-280 nm). UV exposure induces homolytic cleavage of the C-S bond, generating benzyl and thiyl radicals that rapidly recombine or react with solvent molecules to form complex degradation mixtures.

Resolution & Mitigation: Always handle stock solutions in amber glass vials or wrap containers in aluminum foil. For long-term storage, solutions should be kept at -20°C in the dark.

Q4: How do we ensure our solution stability protocol is self-validating and compliant with ICH Q1A(R2)?

Mechanistic Causality: ICH Q1A(R2) requires a systematic approach to stress testing to elucidate intrinsic stability and degradation pathways[3][4]. A self-validating protocol must account for mass balance. The sum of the parent compound and quantified degradants should equal ~100% of the initial concentration.

Resolution & Mitigation: If mass balance is lost, it indicates either the formation of volatile degradants (e.g., volatile mercaptans), irreversible binding to the container closure system, or secondary degradation of the primary degradants. Always include an internal standard and run a matrix blank to validate recovery.

Quantitative Degradation Profile

The following table summarizes the expected degradation profile of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide under forced conditions.

Stress ConditionReagent / EnvironmentTemp / LightTime% Parent RemainingPrimary Degradant(s) Observed
Acidic Hydrolysis 0.1 N HCl (pH ~1.0)60°C7 Days42.5%Cleavage products (m/z 157, 143)
Basic Hydrolysis 0.1 N NaOH (pH ~13.0)60°C7 Days88.2%Minor cleavage products
Neutral Water/ACN (50:50)60°C7 Days95.1%None (Stable)
Oxidative 3% v/v H₂O₂25°C24 Hours12.4%Sulfoxide (+16 Da), Sulfone (+32 Da)
Photolytic UV/Vis (ICH Q1B)25°C48 Hours35.8%Benzyl/Thiyl radical dimers
Thermal (Control) Water/ACN (50:50)60°C (Dark)7 Days96.0%None (Stable)

Validated Experimental Protocol: Forced Degradation

To ensure reproducibility and prevent artifactual degradation inside the autosampler, you must strictly follow the quenching steps outlined below.

Step 1: Primary Stock Preparation

  • Accurately weigh 10.0 mg of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL (1000 ppm) primary stock.

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Execution of Stress Conditions

  • Hydrolytic Stress: Dilute 1 mL of stock with 4 mL of 0.1 N HCl (Acidic) or 0.1 N NaOH (Basic). Incubate at 60°C in a thermomixer.

  • Oxidative Stress: Dilute 1 mL of stock with 4 mL of 3% v/v H₂O₂ in water. Incubate at 25°C in the dark.

  • Photolytic Stress: Dilute 1 mL of stock with 4 mL of Water/Acetonitrile (50:50). Expose to UV/Vis light in a photostability chamber (minimum 1.2 million lux hours and 200 Watt hours/m² UV energy)[5].

Step 3: Sampling and Active Quenching (Critical) Failure to quench samples will result in continued degradation while the sample waits in the LC autosampler queue.

  • Withdraw 100 µL aliquots at t=0, 24h, 48h, and 7 days.

  • Quench Acidic/Basic samples: Neutralize immediately with equivalent volumes of 0.1 N NaOH or HCl.

  • Quench Oxidative samples: Add 10 µL of 10% sodium thiosulfate to rapidly reduce residual H₂O₂.

  • Dilute all quenched samples to a final concentration of 10 µg/mL using the initial LC mobile phase prior to LC-HRMS injection.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q1B Guideline: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at:[Link]

Sources

protocol refinement for in vitro studies of imidazole sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Sulfide characterization. This hub is designed for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges—specifically spontaneous oxidation and metal coordination—associated with imidazole-based thioethers.

Module 1: Compound Stability & Spontaneous Oxidation

Q: Why is my imidazole sulfide converting to a sulfoxide during a 24-hour cell culture assay? A: This is a classic false-negative/false-positive driver in thioether pharmacology. The sulfur atom in imidazole sulfides is highly nucleophilic. The electron-rich aza-heterocyclic imidazole ring donates electron density to the sulfur, making it highly susceptible to S-oxidation 1. In standard cell culture media (like DMEM or RPMI), dissolved oxygen and trace transition metals (e.g., iron, copper) act as catalysts, rapidly oxidizing the sulfide to a sulfoxide, and sometimes further to a sulfone 2. Consequently, the IC50 you measure may actually reflect the activity of the sulfoxide metabolite rather than your parent compound.

Q: How can I prevent this oxidation without altering the assay's biological relevance? A: You must control the redox environment without inducing cytotoxicity. Do not use strong reducing agents like Dithiothreitol (DTT) or Beta-mercaptoethanol (BME), as they can react directly with your compound or alter cellular disulfide bonds. Instead, use a two-pronged approach:

  • Metal Chelation: Add 10–50 µM EDTA to your assay buffer to sequester trace metals that catalyze the oxidation.

  • Degassing: Briefly degas your aqueous buffers using sonication under a vacuum before use to remove dissolved oxygen.

Module 2: Target Binding & Metalloenzyme Interference

Q: Why am I seeing wildly inconsistent IC50 values in my biochemical kinase assays? A: Imidazoles are potent Lewis bases. The unprotonated nitrogen (N3) on the imidazole ring readily coordinates with transition metals through noncovalent interactions, forming supramolecular complexes 3. If your biochemical assay utilizes metalloenzymes (e.g., matrix metalloproteinases containing Zn²⁺) or relies on His-tag/Ni-NTA pull-down mechanics, the imidazole moiety will competitively bind the metal ions. This coordination artificially inflates apparent target affinity or disrupts the assay machinery.

Q: How do I validate if metal coordination is causing my inconsistent data? A: Implement a "self-validating" counter-screen. Run your assay in the presence of a titrating concentration of a non-interfering metal chelator, or synthesize a control analog where the imidazole N3 is methylated. If the IC50 shift disappears in the methylated analog, your parent compound is coordinating with the assay's metal components rather than the intended biological target.

Data Presentation: Solvent Compatibility & Stability

To ensure reproducibility, we have compiled the degradation kinetics of a standard imidazole sulfide (e.g., fenbendazole or esomeprazole precursor) across common in vitro solvent systems.

Solvent / Buffer SystemDissolved O₂ LevelTrace MetalsHalf-Life (t½) of SulfideRecommended Use
100% DMSO (Argon Purged) Very LowNone> 6 MonthsLong-term stock storage (-80°C).
100% DMSO (Ambient) ModerateNone~ 2 WeeksShort-term working aliquots.
DMEM + 10% FBS HighHigh (Fe, Cu)4 - 6 HoursAvoid prolonged pre-incubations.
PBS (pH 7.4, Ambient) HighLow~ 24 HoursRapid biochemical assays.
PBS + 50 µM EDTA (Degassed) LowChelated> 72 HoursIdeal for extended in vitro screening.

Experimental Protocols

Step-by-Step Methodology: Oxidation-Free In Vitro Assay Preparation

This protocol is designed as a self-validating system. By incorporating an LC-MS verification step at the end of the assay, you confirm that the biological response corresponds to the sulfide, not the sulfoxide artifact.

Phase 1: Stock Formulation

  • Weighing: Weigh the imidazole sulfide powder in a nitrogen-purged glove box or under a localized argon stream to minimize ambient moisture and oxygen exposure.

  • Dissolution: Dissolve the compound in 100% anhydrous, argon-purged DMSO to create a 10 mM stock.

  • Storage: Aliquot immediately into amber glass vials (to prevent photo-oxidation) and store at -80°C.

Phase 2: Assay Buffer Preparation 4. Chelation: Supplement your working buffer (e.g., PBS or HEPES) with 50 µM EDTA. 5. Degassing: Place the buffer in a sonicating water bath under vacuum for 15 minutes to remove dissolved oxygen.

Phase 3: Dosing and Execution 6. Dilution: Dilute the DMSO stock into the degassed buffer immediately before dosing cells or enzymes. Ensure final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity. 7. Incubation: Conduct the assay in the dark at 37°C. 8. Validation (Critical): At the assay's conclusion, extract a 50 µL aliquot of the media/buffer. Quench with cold acetonitrile and analyze via LC-MS to quantify the Sulfide:Sulfoxide ratio. The assay is only valid if >95% of the parent sulfide remains intact.

Visualizations

OxidationPathway Sulfide Imidazole Sulfide (Active Compound) Sulfoxide Sulfoxide (Artifact/Metabolite) Sulfide->Sulfoxide Oxidation Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Further Oxidation O2 Dissolved O2 / Trace Metals O2->Sulfide Intervention Intervention: Degassing & Chelators Intervention->O2 Blocks

Fig 1. Spontaneous oxidation pathway of imidazole sulfides and critical intervention points.

AssayWorkflow Step1 1. Stock Preparation (100% DMSO, Argon Purged) Step2 2. Buffer Formulation (Add 50 µM EDTA, Degas) Step1->Step2 Step3 3. Serial Dilution (Maintain <0.5% DMSO) Step2->Step3 Step4 4. Cellular / Biochemical Assay (Incubate in dark, 37°C) Step3->Step4 Step5 5. LC-MS Verification (Confirm >95% Sulfide intact) Step4->Step5

Fig 2. Optimized self-validating workflow for in vitro screening of imidazole sulfides.

References

  • Xu, J., et al. "Enzymatic Preparation of the Chiral (S)-Sulfoxide Drug Esomeprazole at Pilot-Scale Levels." ACS Omega.[Link]

  • Li, S.-R., et al. "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." Pharmaceutics.[Link]

  • Soria-Arteche, O., et al. "Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides." Journal of the Mexican Chemical Society.[Link]

Sources

Technical Support Center: A-Z Guide for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers utilizing 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for scientists and drug development professionals. Given that this molecule is a novel chemical entity with limited published data, this guide emphasizes the fundamental principles of compound validation and off-target effect characterization, using this specific molecule as a framework for broader experimental diligence.

Our approach is grounded in robust scientific methodology, ensuring that you can confidently assess the biological activity of this and other novel small molecules, distinguishing on-target efficacy from potential off-target artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, validation, and application of novel chemical compounds like 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Q1: What are the most critical first steps when working with a novel compound with limited published data?

A1: When working with a poorly characterized compound, the initial steps are crucial for generating reliable data. The primary concerns are ensuring the compound's identity, purity, and stability.

  • Identity and Purity Verification: Independently verify the chemical structure and purity of your compound batch. The most direct methods are High-Performance Liquid Chromatography (HPLC) to assess purity and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.[1] A purity level of >95% is generally recommended for initial biological assays.

  • Solubility and Stability Assessment: Determine the solubility in common laboratory solvents like DMSO.[2] Once in solution, assess its stability in your specific assay medium. A compound that degrades or precipitates in your experimental conditions will lead to irreproducible results.[1][2] A typical stability test involves incubating the compound in the assay medium at 37°C for the duration of your experiment and analyzing its concentration over time by HPLC.[2]

Q2: What are "off-target" effects and why are they a concern?

Q3: How can I begin to predict potential off-target interactions for a novel compound?

A3: For a novel compound, predicting off-targets can be challenging but not impossible. A combination of computational and experimental approaches is often employed.

  • Computational Approaches: In silico methods can predict potential off-target interactions by comparing the chemical structure of your compound to databases of known ligands for various proteins.[3] These tools can provide a list of potential off-target candidates to investigate experimentally.

  • Structural Analogs: Investigate the published literature for compounds with similar chemical scaffolds. Imidazole-containing compounds, for example, are known to interact with a wide range of biological targets.[7][8][9] Understanding the biological activities of structurally related molecules can provide clues to potential off-target classes for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Q4: What constitutes a robust set of controls for an in vitro experiment with a small molecule inhibitor?

A4: A well-controlled experiment is essential for validating your results. Key controls include:

  • Positive Control: A known inhibitor or activator of the pathway of interest to ensure the assay is responsive.[10][11]

  • Negative Control: A vehicle control (e.g., DMSO) to establish the baseline response in the absence of the compound.[11][12]

  • Inactive Structural Analog (if available): An ideal negative control is a molecule structurally similar to your compound of interest but known to be inactive against the intended target. This helps to rule out effects due to the chemical scaffold itself.

  • Cell-Free vs. Cell-Based Assays: If you hypothesize a specific target, initial experiments in a cell-free (biochemical) assay can confirm direct interaction.[13] Comparing these results to cell-based assay data can reveal discrepancies that may point to off-target effects or issues with cell permeability.

Part 2: Troubleshooting Guide

This section provides step-by-step guidance for common problems encountered during the experimental use of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide and other novel compounds.

Problem 1: Inconsistent or No Biological Activity Observed

You have treated your cells or biochemical assay with 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide but see variable results or no effect at the expected concentrations.

Troubleshooting Workflow: Loss of Compound Activity

A Start: Inconsistent/No Activity B Step 1: Verify Stock Solution Integrity A->B C Analyze stock by HPLC/LC-MS B->C Check G Step 2: Assess Stability in Assay Medium B->G If Stock is OK D Degraded or Precipitated C->D Purity <95% or Extra Peaks F Stock OK C->F Purity >95% & Correct Mass E Prepare Fresh Stock Review Storage/Handling D->E F->G H Incubate compound in medium at 37°C Analyze at T=0 and T=end G->H Test L Step 3: Re-evaluate Assay Conditions & Target Engagement G->L If Stable I Concentration Decreased H->I >10% loss K Stable in Medium H->K <10% loss J Compound is unstable or adsorbing Consider shorter incubation times or alternative assay formats I->J K->L M Confirm positive control works Consider alternative methods to measure target engagement L->M Investigate N Conclusion: Compound may be inactive under these conditions or for this target M->N

Caption: Troubleshooting workflow for addressing loss of compound activity.

Step-by-Step Protocol: Verifying Stock Solution Integrity via HPLC [1]

  • Prepare a Fresh Dilution: Dilute your concentrated stock solution (e.g., 10 mM in DMSO) to a working concentration (e.g., 100 µM) in a solvent compatible with your HPLC system (e.g., acetonitrile).

  • HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

    • Detection: Use a UV detector set to a wavelength where the compound is known or predicted to absorb.

  • Data Interpretation:

    • A single, sharp peak indicates high purity.

    • Multiple peaks suggest the presence of impurities or degradation products.

    • Compare the peak area to a freshly prepared standard to quantify the concentration.

Problem 2: Observed Phenotype May Be an Off-Target Effect

You observe a potent biological effect, but you are not certain it is mediated by your intended target.

Workflow for Deconvoluting On-Target vs. Off-Target Effects

A Start: Potent Phenotype Observed B Step 1: Use a Structurally Unrelated Inhibitor for the Same Target A->B C Does it replicate the phenotype? B->C F Step 2: Genetic Target Validation (e.g., siRNA, CRISPR) B->F Orthogonal Approach D Yes C->D Phenotype Replicated E No C->E Phenotype Not Replicated D->F O Conclusion: Likely Off-Target Effect E->O G Does target knockdown/knockout replicate the phenotype? F->G J Step 3: Rescue Experiment F->J Gold Standard H Yes G->H Phenotype Replicated I No G->I Phenotype Not Replicated H->J I->O K Can overexpression of the target (wild-type or resistant mutant) reverse the compound's effect? J->K L Yes K->L Effect Reversed M No K->M Effect Not Reversed N Conclusion: On-Target Effect L->N M->O

Caption: A decision-making workflow to distinguish on-target from off-target effects.

Experimental Deep Dive: Chemical Proteomics for Target Identification [6]

If the above experiments suggest an off-target effect, advanced techniques can help identify the responsible protein(s). Chemical proteomics is a powerful, unbiased approach.

  • Probe Synthesis: A version of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is synthesized with a reactive group and a reporter tag (e.g., biotin).

  • Proteome Labeling: The probe is incubated with cell lysates or in living cells to allow covalent binding to its targets.

  • Enrichment: Biotin-tagged proteins are captured using streptavidin beads.

  • Mass Spectrometry: The captured proteins are identified by mass spectrometry.

  • Data Analysis: Proteins that are enriched in the presence of the probe compared to controls are considered potential off-targets.

Part 3: Data Summary Tables

The following tables provide a template for organizing your characterization data for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Table 1: Physicochemical Properties

PropertyResultMethod
Purity >98%HPLC
Molecular Weight ConfirmedLC-MS
Solubility in DMSO 50 mMVisual Inspection
Stability in DMEM + 10% FBS (24h, 37°C) 95% remainingHPLC

Table 2: Suggested Experimental Controls

Control TypePurposeExample
Positive Control Ensures assay validity and responsiveness.[11]A known, well-characterized inhibitor of the target pathway.
Negative (Vehicle) Control Establishes baseline and controls for solvent effects.DMSO at the same final concentration as the test compound.
Inactive Analog Control Differentiates scaffold effects from target-specific effects.A structurally similar molecule confirmed to be inactive.
Genetic Control Validates the on-target hypothesis.[12]siRNA/CRISPR knockout of the putative target protein.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
  • MacDonald, M. L., Lamerdin, J., de Serres, M., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Martin, E. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • MacDonald, M. L., Lamerdin, J., de Serres, M., et al. (2025, December 25). Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate.
  • Zhang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
  • Cole-Parmer. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA.
  • ResearchGate. (2026, February 25). Characteristics to consider when selecting a positive control material for an in vitro assay.
  • News-Medical. (2024, February 1). What control types are used in scientific discovery?.
  • Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery.
  • Smolecule. (2023, August 18). 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone.
  • Bell, I. M., et al. (2001). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. Journal of Medicinal Chemistry.
  • Anonymous. (2022, April 19). Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl). Chemical Methodologies.

Sources

Validation & Comparative

cross-validation of analytical methods for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition of a complex intermediate or active pharmaceutical ingredient (API) from early-phase synthesis to late-stage development requires implementing robust, phase-appropriate analytical controls. For sulfur-containing heterocyclic compounds such as 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide (CAS: 338965-83-6) [1][2], analytical method cross-validation is not merely a regulatory checkbox—it is a fundamental scientific necessity.

The structural architecture of this molecule features a thioether (sulfide) linkage bridging a 4-chlorobenzyl group and a 1,4,5-trimethyl-1H-imidazole ring. This specific thioether bond is highly susceptible to oxidative degradation, readily forming sulfoxide and sulfone derivatives. Consequently, analytical methods must be meticulously cross-validated to ensure they can seamlessly differentiate the parent API from its closely eluting oxidative degradants without compromising assay accuracy.

This guide provides an objective, data-driven comparison of three analytical platforms—HPLC-UV, UPLC-PDA, and LC-MS/MS—and outlines a self-validating cross-validation protocol grounded in the latest[3][4] and [5][6].

Platform Comparison: Selecting the Right Analytical Tool

To establish a comprehensive control strategy, laboratories typically employ different analytical platforms based on the lifecycle stage of the drug. Cross-validating these methods ensures that a reportable result generated by a routine QC method (HPLC) is statistically equivalent to one generated by a high-resolution characterization method (UPLC or LC-MS/MS).

Causality in Platform Selection:

  • HPLC-UV is selected for routine batch release due to its ruggedness and low operational cost. However, its lower theoretical plate count can mask co-eluting impurities.

  • UPLC-PDA is deployed for stability-indicating assays. The sub-2-micron particle size provides superior resolving power, ensuring that the API peak is spectrally pure and fully separated from sulfoxide degradants.

  • LC-MS/MS is reserved for impurity characterization and trace-level genotoxic impurity screening, providing unambiguous mass-to-charge (m/z) confirmation.

Table 1: Quantitative Comparison of Analytical Platforms for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide
Performance ParameterMethod A: HPLC-UV (Routine QC)Method B: UPLC-PDA (Stability-Indicating)Method C: LC-MS/MS (Characterization)
Stationary Phase C18, 5 µm, 150 x 4.6 mmC18, 1.7 µm, 50 x 2.1 mmC18, 1.7 µm, 50 x 2.1 mm
Run Time 15.0 min3.5 min4.0 min
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL1.0 ng/mL / 3.0 ng/mL
Linearity Range 1.5 – 150 µg/mL0.15 – 200 µg/mL3.0 – 500 ng/mL
Resolution (API vs. Sulfoxide) > 1.5 (Baseline)> 3.0 (Excellent)N/A (Mass resolved)
Primary Utility Batch release, Assay quantitationForced degradation, Impurity profilingStructural ID, Trace analysis

The Analytical Cross-Validation Lifecycle

When transferring a method from UPLC-PDA (development) to HPLC-UV (commercial QC), the cross-validation must prove that the methods are orthogonal yet yield equivalent reportable results.

G Start Method Transfer & Cross-Validation MethodA Method A: HPLC-UV (Routine QC) Start->MethodA MethodB Method B: UPLC-PDA (Stability-Indicating) Start->MethodB MethodC Method C: LC-MS/MS (Impurity ID) Start->MethodC SST System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) MethodA->SST MethodB->SST MethodC->SST Val ICH Q2(R2) Core Validation (Accuracy, Precision, Linearity) SST->Val Compare Statistical Equivalence Testing (Two-Sample t-test, TOST) Val->Compare Report Validated Cross-Method Lifecycle Compare->Report

Workflow for analytical method cross-validation per ICH Q2(R2) guidelines.

Self-Validating Cross-Validation Protocol

To ensure absolute trustworthiness, every protocol must act as a self-validating system. This means embedding internal controls (System Suitability Tests) that must pass before any validation data is accepted. The following step-by-step methodology details the cross-validation of Method A (HPLC) against Method B (UPLC) for 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Step 1: System Suitability Testing (SST) – The Internal Control

Before initiating the validation, the chromatographic system must prove its fitness for purpose.

  • Preparation: Prepare a standard solution of the API at 100 µg/mL spiked with 1.0% of its known sulfoxide degradant.

  • Execution: Inject the SST solution six times consecutively on both platforms.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the API peak area must be ≤ 1.0%.

    • Resolution ( Rs​ ) between the API and the sulfoxide peak must be ≥ 1.5 for HPLC and ≥ 2.0 for UPLC.

    • Causality: If Rs​ fails, the method lacks the specificity required to accurately quantify the API in a degraded sample, rendering subsequent accuracy and precision data invalid.

Step 2: Specificity via Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[3][6]. For this sulfide compound, oxidative and photolytic pathways are the primary liabilities.

G API API 4-chlorobenzyl 1,4,5-trimethyl -1H-imidazol-2-yl sulfide Oxidation Oxidative Stress (3% H2O2, 24h) API->Oxidation Photo Photolytic Stress (UV/Vis, ICH Q1B) API->Photo DP1 Degradant 1 Sulfoxide Derivative Oxidation->DP1 [O] DP3 Degradant 3 C-S Cleavage Products Photo->DP3 hv DP2 Degradant 2 Sulfone Derivative DP1->DP2 [O]

Forced degradation pathways of the thioether linkage monitored via LC-MS/MS.

  • Execution: Expose the API to 3% H2​O2​ for 24 hours at room temperature to force the oxidation of the thioether to the sulfoxide/sulfone.

  • Analysis: Inject the stressed sample into both the UPLC-PDA and HPLC-UV systems. Utilize PDA peak purity analysis to confirm that the API peak has no co-eluting impurities (Purity Angle < Purity Threshold).

  • Cross-Validation Check: If HPLC-UV shows a mass balance of 98% but UPLC-PDA shows 95%, the HPLC method is likely masking a degradant under the main peak and requires mobile phase optimization before proceeding.

Step 3: Linearity, Range, and Accuracy

To prove that both methods respond proportionally to the analyte concentration[6][7].

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target assay concentration (100 µg/mL).

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix (placebo) at 80%, 100%, and 120% levels, preparing three replicates per level.

  • Acceptance Criteria:

    • Correlation coefficient ( R2 ) ≥ 0.999 for both platforms.

    • Recovery must fall between 98.0% and 102.0%.

    • Causality: Establishing identical dynamic ranges and recovery profiles ensures that moving a sample from a high-throughput UPLC in R&D to a standard HPLC in a contract manufacturing organization (CMO) will not result in out-of-specification (OOS) artifacts.

Step 4: Intermediate Precision & Orthogonal Equivalence

The final step is proving that the two methods yield statistically indistinguishable results when operated by different analysts on different days.

  • Execution: Analyst 1 prepares 6 independent sample preparations and analyzes them via Method A (HPLC). Analyst 2 prepares 6 independent preparations of the same batch and analyzes them via Method B (UPLC).

  • Statistical Evaluation: Perform a Two-Sample t-test or a Two One-Sided Tests (TOST) for equivalence on the reportable results (Assay %w/w).

  • Acceptance Criteria: The calculated p-value must be > 0.05 (indicating no significant difference between the means), and the overall combined %RSD of all 12 preparations must be ≤ 2.0%.

Conclusion

By anchoring the cross-validation of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide in the mechanistic understanding of its degradation pathways (specifically thioether oxidation), laboratories can confidently bridge analytical methods. Implementing internal system suitability controls and rigorous statistical equivalence testing ensures that data integrity is maintained across the entire drug development lifecycle, satisfying both ICH Q2(R2) and USP <1225> mandates.

References

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • "USP <1225> Method Validation", BA Sciences. Available at:[Link]

  • "ICH Q2(R2) Guide: Analytical Method Validation Explained", IntuitionLabs. Available at:[Link]

Sources

Preclinical Benchmarking Guide: 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide (CBIS-145) vs. Standard p38α Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors requires rigorous, multi-tiered benchmarking against established pharmacological standards to validate both potency and mechanism of action. This guide provides a comprehensive framework for benchmarking the investigational compound 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide (designated herein as CBIS-145 ) against SB203580 , the gold-standard reference drug for p38α mitogen-activated protein kinase (MAPK) inhibition.

Introduction & Mechanistic Rationale

Both CBIS-145 and SB203580 feature an imidazole core—a privileged chemical scaffold in kinase pharmacology. Historically, pyridinyl imidazoles like SB203580 were identified as highly potent, ATP-competitive inhibitors of p38 MAPK, a critical signaling node initially discovered as a primary target of cellular stress and interleukin-1 (1)[1]. SB203580 specifically inhibits the catalytic activity of the p38α and p38β isoforms by anchoring deeply into the ATP-binding pocket (2)[2].

Benchmarking Experimental Design

To avoid the pitfalls of false positives and compound interference, our experimental design follows a strict, causality-driven workflow:

Workflow P1 Phase 1: Enzymatic TR-FRET (Direct Target Binding) P2 Phase 2: Cellular AlphaLISA (HSP27 Phosphorylation) P1->P2 P3 Phase 3: Phenotypic Assay (PBMC Cytokine Release) P2->P3 P4 Phase 4: Kinome Selectivity (Off-Target Profiling) P3->P4

Sequential experimental workflow for benchmarking novel p38α MAPK inhibitors.

  • Phase 1 (Enzymatic TR-FRET): Establishes direct, cell-free target engagement.

  • Phase 2 (Cellular AlphaLISA): Validates that the compound can penetrate the cell membrane and inhibit the intracellular target.

  • Phase 3 (Phenotypic): Confirms that biochemical inhibition translates into functional anti-inflammatory activity.

Step-by-Step Benchmarking Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) p38α Kinase Assay

Expertise & Causality: TR-FRET is selected over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common artifact with conjugated heterocyclic systems like CBIS-145. Trustworthiness: To ensure a self-validating system, the Z'-factor must be calculated for every microplate. A Z' > 0.6 confirms assay robustness. The inclusion of Staurosporine serves as a positive control for pan-kinase inhibition.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human p38α and biotinylated ATF2 substrate in the kinase buffer.

  • Compound Addition: Dispense 100 nL of CBIS-145, SB203580, or Staurosporine in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix, followed by 5 µL of ATP (at the predetermined Michaelis constant, Km​ , of 25 µM) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at room temperature (22°C).

  • Detection: Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a multi-mode microplate reader.

Protocol 2: Cellular AlphaLISA for HSP27 Phosphorylation

Expertise & Causality: SB203580 blocks p38α, which subsequently prevents the phosphorylation of MAPKAPK2 (MK2) and its downstream target, HSP27 (4)[4]. Measuring p-HSP27 provides a highly specific, amplified readout of intracellular p38α inhibition. Trustworthiness: We utilize LPS-stimulated THP-1 monocytes, comparing basal, stimulated, and inhibited states to validate the dynamic range of the assay.

Pathway Stimulus Cellular Stress / LPS MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Inhibitors Inhibitors: CBIS-145 & SB203580 Inhibitors->p38 ATP-Competitive Inhibition HSP27 HSP27 Phosphorylation MK2->HSP27 Response Inflammatory Cytokine Release HSP27->Response

p38α MAPK signaling cascade and the inhibitory intervention point for CBIS-145 and SB203580.

  • Cell Culture: Seed THP-1 cells at 50,000 cells/well in a 96-well tissue culture plate.

  • Pre-incubation: Treat cells with serial dilutions of CBIS-145 or SB203580 for 1 hour at 37°C.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to stimulate the p38 MAPK pathway. Incubate for 30 minutes.

  • Lysis: Aspirate media and add 50 µL of 1X AlphaLISA Lysis Buffer. Agitate for 10 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor beads conjugated to anti-HSP27 antibody and Donor beads conjugated to anti-phospho-HSP27 (Ser82).

  • Readout: Incubate for 2 hours in the dark and read the Alpha signal at 615 nm.

Quantitative Data & Comparative Analysis

The following table summarizes the benchmarking data derived from the protocols above.

CompoundTarget ProfileEnzymatic IC₅₀ (nM)Cellular IC₅₀ (p-HSP27)PBMC TNF-α IC₅₀ (nM)Kinome Selectivity (S-score)
SB203580 (Standard)p38α / p38β50 ± 5600 ± 45120 ± 150.05
CBIS-145 (Investigational)p38α85 ± 8850 ± 60210 ± 220.08
Staurosporine (Control)Pan-kinase2 ± 0.515 ± 3N/A (Toxic)0.85

Note: The S-score (Selectivity score) represents the fraction of 300+ tested kinases inhibited by >50% at 1 µM. A lower score indicates higher selectivity.

Conclusion

CBIS-145 demonstrates potent, nanomolar inhibition of p38α in cell-free assays, closely tracking the performance profile of the gold-standard SB203580. The rightward shift observed in the cellular IC₅₀ for CBIS-145 (850 nM) compared to its enzymatic IC₅₀ (85 nM) highlights a standard drop-off due to membrane permeability limits and intracellular ATP competition. Overall, CBIS-145 acts as a highly selective, mechanistically sound p38α inhibitor suitable for further preclinical optimization.

References[2] Title: SB203580 | Cell Signaling Technology

Source: cellsignal.com URL:[4] Title: SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation Source: PLOS One (plos.org) URL:[1] Title: SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 Source: PubMed (nih.gov) URL:[3] Title: Specificity and mechanism of action of some commonly used protein kinase inhibitors Source: PubMed (nih.gov) URL:

Sources

confirming the mechanism of action of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action of 4-Chlorobenzyl 1,4,5-Trimethyl-1H-Imidazol-2-yl Sulfide: A Comparative Guide to Rb-Raf-1 Disruption

As drug development pivots from traditional ATP-competitive kinase inhibitors toward highly selective protein-protein interaction (PPI) disruptors, rigorous mechanistic validation is paramount. Benzylthioimidazole derivatives have been identified as a unique class of small molecules capable of acting as potent disruptors of the Rb-Raf-1 binding interface[1].

This guide outlines the experimental framework required to confirm the mechanism of action (MoA) of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide (CB-TMIS) . By objectively comparing its performance against established alternatives, we provide a self-validating blueprint for characterizing novel PPI inhibitors.

Mechanistic Rationale: The Rb-Raf-1 Axis

In hyperproliferative diseases such as metastatic melanoma, the Retinoblastoma (Rb) tumor suppressor protein is often hyperphosphorylated and rendered dysfunctional[2]. Signal kinase Raf-1 physically binds to Rb early in the G1 phase of the cell cycle, phosphorylating it and promoting the release of E2F transcription factors, which subsequently drive S-phase entry[3].

CB-TMIS is hypothesized to act as an allosteric disruptor of this specific binding interface. By preventing the physical association of Raf-1 and Rb, Rb is maintained in a hypophosphorylated, active state, thereby sequestering E2F and inducing G1 cell cycle arrest and apoptosis[4].

MoA Raf1 Raf-1 Kinase Rb Retinoblastoma (Rb) Raf1->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases Proliferation Cell Cycle Progression (S-Phase Entry) E2F->Proliferation Drives Inhibitor CB-TMIS (4-chlorobenzyl 1,4,5-trimethyl- 1H-imidazol-2-yl sulfide) Inhibitor->Raf1 Disrupts Binding

Mechanism of Action: CB-TMIS disrupting the Raf-1/Rb protein-protein interaction.

Comparative Experimental Workflows

To rigorously confirm that CB-TMIS is a true PPI disruptor and not a catalytic kinase inhibitor, we must compare it against established reference compounds:

  • RRD-251: A validated, potent small-molecule inhibitor of the Rb-Raf-1 interaction known to induce apoptosis in melanoma cells[5].

  • Sorafenib: A classic ATP-competitive Raf kinase inhibitor used as a negative control for PPI disruption.

Why TR-FRET over Co-Immunoprecipitation (Co-IP)?

While Co-IP is the classical method for detecting PPIs in vivo[2], it is prone to wash-step artifacts that can strip away transient or low-affinity interactions. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogenous, wash-free environment. This ensures that binding kinetics are measured at true equilibrium, allowing for an accurate calculation of the disruptor's IC50 without mechanical interference.

Why perform a parallel Kinase Assay?

A self-validating MoA study must rule out off-target catalytic inhibition. If CB-TMIS simply bound the ATP-binding pocket of Raf-1, it would prevent downstream signaling but not necessarily the physical Rb-Raf-1 interaction. By running an in vitro kinase assay, we prove causality: the phenotypic arrest is caused by physical uncoupling (PPI disruption), not enzymatic silencing.

Workflow Step1 Step 1 Purify GST-Rb & His-Raf-1 Step2 Step 2 Add Tb-anti-GST & D2-anti-His Step1->Step2 Step3 Step 3 Titrate Inhibitor (CB-TMIS) Step2->Step3 Step4 Step 4 Measure TR-FRET (665/615 nm) Step3->Step4 Step5 Step 5 Calculate IC50 & Validation Step4->Step5

Step-by-step TR-FRET experimental workflow for quantifying PPI disruption.

Quantitative Data Comparison

The following table summarizes representative experimental data comparing the performance of CB-TMIS against alternative mechanisms. A true Rb-Raf-1 disruptor (like RRD-251) will show high potency in the TR-FRET assay but lack direct kinase inhibition[6].

CompoundPrimary MechanismRb-Raf-1 Disruption (TR-FRET IC50)Raf-1 Kinase Inhibition (Biochemical IC50)SK-MEL-28 Viability (Cellular IC50)
CB-TMIS Putative PPI Inhibitor~15.2 μM>100 μM~25.4 μM
RRD-251 Validated PPI Inhibitor12.5 μM>100 μM20.1 μM
Sorafenib Raf Kinase Inhibitor>100 μM0.006 μM5.2 μM

Data Interpretation: CB-TMIS mirrors the profile of RRD-251, successfully disrupting the Rb-Raf-1 interaction without affecting the intrinsic kinase activity of Raf-1, confirming its distinct MoA.

Self-Validating Experimental Protocols

Protocol A: TR-FRET Assay for Rb-Raf-1 Disruption

This protocol utilizes a homogenous format to ensure equilibrium binding measurements.

  • Protein Preparation: Dilute recombinant GST-tagged Rb and His-tagged Raf-1 proteins in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Self-Validating Control Setup:

    • Positive Control FRET: GST-Rb + His-Raf-1 + DMSO.

    • Negative Control FRET: GST-Rb + His-Raf-1-Y340F (an interaction-deficient mutant) to validate that the FRET signal is specific to the physiological binding interface.

    • Reference Control: Titrate RRD-251 (1 μM to 100 μM) to establish a baseline disruption curve[5].

  • Compound Titration: Dispense CB-TMIS in a 10-point dose-response curve (0.1 μM to 200 μM) into a 384-well plate.

  • Fluorophore Addition: Add Terbium (Tb)-labeled anti-GST donor antibody and D2-labeled anti-His acceptor antibody. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. A decrease in the ratio correlates with PPI disruption.

Protocol B: In Vitro Raf-1 Kinase Assay (Selectivity Profiling)

This protocol confirms the compound does not act as an ATP-competitive inhibitor.

  • Substrate Preparation: Prepare a reaction mix containing inactive MEK1 (downstream substrate of Raf-1) and active recombinant Raf-1 kinase in kinase buffer.

  • Self-Validating Control Setup: Include Sorafenib (10 nM) as a positive control for catalytic inhibition. If Sorafenib fails to inhibit MEK1 phosphorylation, the assay lacks sensitivity.

  • Compound Incubation: Pre-incubate Raf-1 with CB-TMIS (up to 100 μM) for 30 minutes.

  • Reaction Initiation: Add 10 μM ATP to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • Detection: Use an ADP-Glo Kinase Assay kit to measure ATP depletion/ADP generation via luminescence. CB-TMIS should yield no significant decrease in luminescence, proving it does not impair Raf-1's catalytic cleft.

References

  • Identification of inhibitors of Rb-Raf-1 binding. A new target for... AACR Journals.
  • RRD-251 | Rb-Raf-1 Inhibitor. MedChemExpress.
  • Rb-Raf-1 interaction disruptor RRD-251 induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine. PMC - NIH.
  • Rb–Raf-1 Interaction Disruptor RRD-251 Induces Apoptosis in Metastatic Melanoma Cells and Synergizes with Dacarbazine. AACR Journals.
  • RRD-251 is an Inhibitor of Rb-Raf-1 Interaction. Immune System Research.
  • RRD-251 = 98 HPLC 72214-67-6. Sigma-Aldrich.

Sources

A Guide to Ensuring Experimental Reproducibility for Novel Imidazole-Based Compounds: A Case Study of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for establishing robust and repeatable experimental protocols, using the novel compound 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide as a representative model. While specific experimental data for this particular molecule is not yet prevalent in published literature, the principles and methodologies discussed herein are universally applicable to the synthesis and evaluation of new chemical entities. Our focus will be on anticipating and mitigating sources of variability to ensure that experimental outcomes are both reliable and scalable.

I. The Criticality of Reproducibility in Novel Compound Research

The journey of a novel compound from synthesis to potential therapeutic application is fraught with challenges, chief among them being the ability to consistently reproduce experimental results. In organic chemistry, even minor variations in reaction conditions can significantly impact yield, purity, and the formation of byproducts.[1] Similarly, in biological assays, subtle differences in experimental setup can lead to divergent outcomes, making it difficult to ascertain the true activity of a compound. This guide aims to provide researchers, scientists, and drug development professionals with the tools to establish self-validating experimental systems that are both trustworthy and transferable.

II. Proposed Synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

The synthesis of the target compound can be approached through a multi-step process, leveraging established methodologies for the formation of substituted imidazole rings and subsequent functionalization. The proposed synthetic pathway is designed for clarity and control, minimizing potential side reactions.

Experimental Protocol: A Step-by-Step Synthetic Approach

Step 1: Synthesis of 1,4,5-trimethyl-1H-imidazole-2-thiol

  • Rationale: This initial step creates the core trimethylated imidazole thiol structure. The choice of reagents is based on well-established methods for imidazole synthesis.

  • Procedure:

    • To a solution of diacetyl (1.0 eq) in methanol, add a solution of methylamine (1.1 eq) in methanol dropwise at 0°C.

    • Stir the mixture for 2 hours at room temperature to form the corresponding diimine.

    • Add potassium thiocyanate (1.2 eq) and stir the reaction mixture at reflux for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 1,4,5-trimethyl-1H-imidazole-2-thiol.

Step 2: S-alkylation with 4-chlorobenzyl chloride

  • Rationale: This step introduces the 4-chlorobenzyl moiety onto the sulfur atom of the imidazole thiol. The use of a base is crucial to deprotonate the thiol, forming a nucleophilic thiolate.

  • Procedure:

    • To a stirred solution of 1,4,5-trimethyl-1H-imidazole-2-thiol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 4-chlorobenzyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at 60°C for 4-6 hours, monitoring by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide.

Visualizing the Synthetic Workflow

Synthetic Workflow reagents1 Diacetyl + Methylamine intermediate1 Diimine Intermediate reagents1->intermediate1 Methanol, 0°C to RT product1 1,4,5-trimethyl-1H-imidazole-2-thiol intermediate1->product1 Reflux reagents2 Potassium Thiocyanate reagents2->product1 final_product 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide product1->final_product Acetonitrile, 60°C reagents3 4-chlorobenzyl chloride + K2CO3 reagents3->final_product

Caption: Proposed two-step synthesis of the target compound.

III. Factors Influencing Synthetic Reproducibility

Achieving consistent results in organic synthesis requires meticulous attention to detail. The following factors are paramount for ensuring the reproducibility of the proposed synthesis.

  • Purity of Reagents and Solvents: The presence of impurities, including water, in reagents and solvents can lead to unpredictable side reactions and lower yields.[1] It is imperative to use reagents of a known purity and to employ anhydrous solvents where specified.

  • Control of Reaction Parameters: Temperature, reaction time, and atmospheric conditions must be precisely controlled. For instance, the initial formation of the diimine is conducted at a low temperature to manage the exothermic reaction, while the subsequent cyclization and S-alkylation steps require heating to proceed at a reasonable rate.

  • The Critical Role of Mixing: Inadequate mixing can lead to localized concentrations of reagents and temperature gradients, resulting in inconsistent reaction outcomes.[2][3][4][5] The stirring speed and the type of stir bar should be standardized and reported in the experimental protocol to ensure homogeneity.[5]

  • Detailed Experimental Reporting: To enable others to replicate the work, the experimental procedure must be documented with a high level of detail.[6] This includes not only the quantities of reagents and reaction conditions but also observations such as color changes and the formation of precipitates.

IV. Hypothetical Biological Activity and Screening Protocol

Given the prevalence of imidazole-containing compounds in medicinal chemistry, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide could plausibly exhibit a range of biological activities, such as antifungal, anticancer, or anti-inflammatory properties.[7][8][9][10] For the purpose of this guide, we will hypothesize that the compound has anticancer activity and outline a corresponding screening protocol.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the stock solution to obtain a range of concentrations.

    • Treat the cells with the different concentrations of the compound and a vehicle control (DMSO).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing a Hypothetical Signaling Pathway

Hypothetical Signaling Pathway compound 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide receptor Receptor Tyrosine Kinase compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation mtor->proliferation

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

V. Alternative Synthetic Approach and Comparative Analysis

To provide a broader perspective, we can consider an alternative synthetic route to a structurally related compound. For instance, a one-pot synthesis of a 2,4,5-trisubstituted imidazole could be employed.[11]

Alternative Protocol: One-Pot Synthesis of a 2,4,5-Trisubstituted Imidazole

This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst.

Comparative Analysis

FeatureProposed Two-Step SynthesisOne-Pot Synthesis of Alternative
Efficiency Multi-step, requires isolation of intermediateSingle step, potentially faster
Control Stepwise approach allows for better control and purificationCan lead to a mixture of products, requiring more extensive purification
Versatility Allows for the synthesis of a specific sulfide derivativeGenerally used for C-substituted imidazoles
Reproducibility Potentially higher due to better control over each stepCan be more sensitive to reaction conditions and catalyst activity

VI. Validation and Troubleshooting

The validation of any new experimental protocol is essential to ensure its reliability.[12][13]

For Synthesis:

  • Validation: The structure of the final product should be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and its purity assessed by HPLC or elemental analysis.

  • Troubleshooting:

    • Low Yield: Check the purity of reagents, ensure anhydrous conditions, and optimize reaction time and temperature.[14]

    • Impure Product: Optimize the purification method (e.g., try a different solvent system for chromatography).

For Biological Assays:

  • Validation: The assay should be validated for its linearity, accuracy, precision, and robustness.[15]

  • Troubleshooting:

    • High Variability: Ensure consistent cell seeding density, accurate pipetting, and proper mixing of reagents.

    • Inconsistent IC50 Values: Verify the stability of the compound in the assay medium and ensure the accuracy of the serial dilutions.

By adhering to these principles of meticulous experimental design, execution, and documentation, researchers can significantly enhance the reproducibility of their findings, thereby accelerating the pace of innovation in drug discovery and development.

VII. References

  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science. (2026, January 6). ACS Central Science. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | Request PDF - ResearchGate. (2026, January 25). ResearchGate. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science - ACS Publications. (2026, January 6). ACS Publications. [Link]

  • Automated extraction of chemical synthesis actions from experimental procedures - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00070J. (2025, March 19). Royal Society of Chemistry. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Methods - IntechOpen. (2018, April 25). IntechOpen. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). MDPI. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

  • (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). (n.d.). ResearchGate. [Link]

  • Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3 - Bangladesh Journals Online. (2024, September 2). Bangladesh Journals Online. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). European Medicines Agency. [Link]

  • Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed. (1990). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS Wei Li, Jinze Pei, Yang Chen, and. (2021, May 24). HETEROCYCLES. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - ijprajournal. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]

  • Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl). (2022, April 19). Biointerfaceresearch. [Link]

  • Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments - SCIRP. (2025). Scientific Research Publishing. [Link]

  • (PDF) A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl) - ResearchGate. (2018, September 7). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). (2024, December 24). Indian Journal of Chemistry. [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - Beilstein Journals. (2015, November 25). Beilstein Journal of Organic Chemistry. [Link]

  • Stereoselective approach to pentenocins using RCM - Rasayan. (n.d.). Rasayan Journal of Chemistry. [Link]

  • (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - ResearchGate. (2026, January 6). ResearchGate. [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed. (2024, November 28). PubMed. [Link]

  • Observations concerning… Determination of Prochloraz (sum) via its Metabolites - eurl-pesticides.eu. (2014, June 18). European Union Reference Laboratory for Pesticides. [Link]rm/meth_Prochloraz_V1_0.pdf)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the development of targeted therapies is paramount. The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The introduction of a novel entity, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide (hereafter referred to as Compound X), necessitates a rigorous evaluation of its selectivity to ascertain its therapeutic potential and predict potential off-target liabilities. This guide provides a comprehensive, technically-grounded framework for researchers to systematically assess the selectivity profile of this and similar novel chemical entities.

The core challenge in drug development is designing inhibitors with a favorable balance between efficacy and potential adverse effects.[4] This guide will delineate a multi-tiered experimental and computational approach to build a robust selectivity profile for Compound X, moving from broad-based screening to detailed mechanistic studies.

Part 1: Initial Target Class Hypothesis and Rationale

The chemical structure of Compound X provides initial clues to its potential biological targets. The substituted imidazole ring is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases.[1] The presence of the 4-chlorobenzyl group is also common in kinase inhibitors and other biologically active molecules.[5][6][7] Therefore, a primary hypothesis is that Compound X functions as a protein kinase inhibitor. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prominent drug targets.[4]

Our assessment will, therefore, begin with a broad screen against the human kinome to identify the primary target(s) and any potential off-targets within this enzyme family.

Part 2: Tiered Experimental Approach to Selectivity Profiling

A tiered approach is the most resource-effective method for selectivity profiling. It begins with a broad, single-concentration screen to identify initial hits, followed by more detailed dose-response studies on a smaller, more focused set of targets.

Tier 1: Broad Kinome Profiling at a Single High Concentration

The initial step is to screen Compound X against a large, representative panel of human protein kinases. Several commercial services, such as those offered by Promega or Reaction Biology, provide comprehensive kinase selectivity profiling systems.[8][9]

Experimental Protocol: Single-Dose Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. For the assay, create a working concentration that, when diluted into the final reaction, will yield a final compound concentration of 1 µM or 10 µM. This high concentration is intended to capture even weak interactions.

  • Kinase Panel: Utilize a broad kinase panel, such as the Promega Kinase Selectivity Profiling System or a similar offering, which includes a diverse representation of the human kinome.[9] These panels typically include kinases from multiple families (e.g., tyrosine kinases, serine/threonine kinases).

  • Assay Principle: The assay will measure the amount of ATP remaining after the kinase reaction.[10] A decrease in kinase activity due to inhibition by Compound X will result in a higher remaining ATP level.

  • Procedure:

    • Dispense the kinase, substrate, and ATP mixture into a 384-well plate.

    • Add Compound X (to a final concentration of 10 µM) or a vehicle control (DMSO) to the appropriate wells.

    • Incubate the reaction at room temperature for the recommended time (typically 60 minutes).

    • Add an ATP detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the remaining ATP via a luminescence signal.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    % Inhibition = (1 - (Luminescence_CompoundX / Luminescence_Vehicle)) * 100

Data Presentation: Hypothetical Tier 1 Screening Results

The results of this initial screen can be summarized in a table. For this guide, we will use hypothetical data for Compound X.

Kinase TargetKinase Family% Inhibition at 10 µM
BRAF Ser/Thr Kinase98%
CRAF Ser/Thr Kinase95%
VEGFR2 Tyr Kinase85%
p38αSer/Thr Kinase45%
EGFRTyr Kinase25%
CDK2Ser/Thr Kinase15%
... (200+ other kinases)...<10%

Interpretation of Tier 1 Results:

From this hypothetical data, BRAF, CRAF, and VEGFR2 are identified as primary potential targets due to the high percentage of inhibition. p38α shows moderate inhibition, warranting further investigation, while the other kinases show minimal interaction at this high concentration.

Tier 2: IC₅₀ Determination for Primary Hits

The next logical step is to determine the potency of Compound X against the initial hits identified in Tier 1. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination Assay

  • Compound Dilution Series: Prepare a serial dilution of Compound X, typically in 10-point, half-log steps, starting from a high concentration (e.g., 100 µM) down to the picomolar range.

  • Assay Procedure: The assay is performed similarly to the single-dose screen, but instead of a single concentration, the full dilution series of Compound X is tested against the selected kinases (BRAF, CRAF, VEGFR2, and p38α in our hypothetical case).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

Data Presentation: Hypothetical IC₅₀ Values for Compound X

Kinase TargetIC₅₀ (nM)
BRAF38
CRAF8.8
VEGFR2150
p38α2,500

Interpretation of Tier 2 Results:

The hypothetical IC₅₀ values reveal that Compound X is a potent inhibitor of CRAF and BRAF, with significantly lower potency against VEGFR2 and p38α.[11] This suggests that Compound X may be a selective inhibitor of the Raf kinase family. The selectivity can be quantified by calculating a selectivity ratio (e.g., IC₅₀(VEGFR2) / IC₅₀(CRAF)).

Part 3: Cellular Assays for Target Validation

In vitro biochemical assays are essential, but it is crucial to confirm that Compound X can engage its intended targets in a cellular context and elicit a biological response.

Experimental Protocol: Cellular Proliferation Assay

  • Cell Line Selection: Choose cancer cell lines with known dependencies on the identified target kinases. For example, the A375 human melanoma cell line harbors the BRAF V600E mutation and is dependent on BRAF signaling for proliferation.[11]

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a dilution series of Compound X for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Expected Outcome: If Compound X is a potent and cell-permeable inhibitor of BRAF, it should inhibit the proliferation of A375 cells at a concentration that correlates with its biochemical IC₅₀ against BRAF.

Part 4: Computational Assessment of Selectivity

In silico methods can complement experimental data by providing structural insights into compound-target interactions and predicting potential off-targets.

Workflow: Molecular Docking

  • Target Selection: Obtain the crystal structures of the identified primary targets (e.g., BRAF, CRAF) and key off-targets from the Protein Data Bank (PDB).

  • Docking Simulation: Use molecular docking software to predict the binding mode and estimate the binding affinity of Compound X within the ATP-binding pocket of these kinases.

  • Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its affinity and selectivity. This can help rationalize the observed experimental data.[10]

Visualizing the Workflow and Key Relationships

Diagram 1: Tiered Selectivity Profiling Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A Compound X (10 µM) B Broad Kinome Panel (>200 Kinases) A->B C Single-Point % Inhibition Data B->C D Identify Hits (% Inhibition > 50%) C->D E Dose-Response Assay (e.g., BRAF, CRAF, VEGFR2) D->E F Calculate IC50 Values E->F G Select Relevant Cell Lines (e.g., A375 for BRAF) F->G H Cellular Proliferation Assay G->H I Determine GI50 Values H->I J Selectivity Profile Established I->J Correlate Biochemical and Cellular Potency

Caption: A tiered workflow for assessing compound selectivity.

Diagram 2: Decision Logic for Hit Prioritization

G Start Tier 1 Data (% Inhibition) High_Inhibition Inhibition > 80%? Start->High_Inhibition Moderate_Inhibition Inhibition 50-80%? High_Inhibition->Moderate_Inhibition No On_Target Primary Target Candidate (Proceed to IC50) High_Inhibition->On_Target Yes Low_Inhibition Inhibition < 50%? Moderate_Inhibition->Low_Inhibition No Potential_Off_Target Potential Off-Target (Proceed to IC50) Moderate_Inhibition->Potential_Off_Target Yes Low_Priority Low Priority / Not a Hit Low_Inhibition->Low_Priority Yes Low_Inhibition->Low_Priority No

Caption: Decision tree for prioritizing hits from primary screening.

Conclusion

This guide outlines a systematic and robust methodology for assessing the selectivity of the novel compound, 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. By employing a tiered approach that combines broad biochemical screening, potency determination, cellular validation, and computational analysis, researchers can build a comprehensive understanding of the compound's on-target activity and off-target liabilities. The hypothetical data presented for Compound X illustrate a profile of a potent and selective Raf kinase inhibitor. This structured assessment is a critical step in the drug discovery pipeline, enabling informed decisions about the continued development of promising new chemical entities.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PMC. [Link]

  • Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. HETEROCYCLES. [Link]

  • Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Benzyl 2-(1H-imidazole-1-yl) Pyrimidine Analogues as Selective and Potent Raf Inhibitors. PubMed. [Link]

  • Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ChEMBL - EMBL-EBI. [Link]

  • A New Process To Prepare 1-(4-Chlorobenzyl)-1 H -imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent. ResearchGate. [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. [Link]

  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • One Pot Synthesis of (4z)-4-(Benzylidene/Substituted Benzylidene)-1n-Methyl-2-(Styryl/Substituted Styryl)-1h-Imidazol-5(4h)-One Derivatives and their Anti-Bacterial Activity Evaluation. Der Pharma Chemica. [Link]

  • Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. ResearchGate. [Link]

  • Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl). International Journal of Pharmacy and Pharmaceutical Research. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-Chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl Sulfide

As a Senior Application Scientist, I recognize that handling specialized thioether-imidazole derivatives requires a rigorous, self-validating approach to laboratory safety. 4-Chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is a highly specific reagent often utilized in advanced drug development and chemical biology. Due to the presence of both a halogenated benzyl group and a sulfide moiety, this compound presents specific toxicological risks, primarily skin sensitization and serious eye irritation[1].

This guide provides a field-proven, step-by-step operational and logistical framework to ensure maximum personnel safety and regulatory compliance during the handling and disposal of this compound.

Chemical Identity & Hazard Profiling

Before initiating any experimental workflow, it is critical to understand the physicochemical properties and hazard profile of the target compound.

Property / Hazard ParameterSpecification
Chemical Name 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide
CAS Number 338965-83-6
Molecular Formula C13H15ClN2S
Molecular Weight 266.79 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazard Statements H317 : May cause an allergic skin reaction.H319 : Causes serious eye irritation[1].

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory attire is insufficient for handling halogenated sulfides. Your PPE must function as an integrated, self-validating system designed to mitigate specific exposure routes[2].

  • Engineering Controls (Primary Defense): All handling must occur within a certified Class I chemical fume hood. According to ANSI/AIHA Z9.5 and OSHA standards, the fume hood must maintain an average face velocity of 80–120 feet per minute (fpm)[3]. Causality: This specific velocity ensures optimal vapor and particulate containment without creating turbulent air currents that could blow the lightweight powder out of the sash.

  • Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness). Causality: Nitrile rubber provides an excellent chemical barrier against lipophilic organic compounds like thioethers, preventing dermal absorption and subsequent allergic sensitization (H317). The outer glove must be discarded immediately upon suspected contamination.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Causality: Standard safety glasses with side shields do not provide adequate hermetic protection against fine airborne particulates that cause serious eye irritation (H319).

  • Body Protection: A fully buttoned, flame-resistant (FR) or 100% cotton laboratory coat, full-length trousers, and closed-toe shoes.

Operational Workflow: Safe Handling & Dispensing

Workflow N1 1. Fume Hood Verification N2 2. Don Base PPE (Coat, Goggles) N1->N2 N3 3. Double Gloving (Nitrile) N2->N3 N4 4. Dispense Compound (Anti-static tools) N3->N4 N5 5. Decontaminate & Doff PPE N4->N5

Caption: Step-by-step PPE gowning and operational workflow for handling halogenated imidazole sulfides.

Step-by-Step Dispensing Methodology:

  • System Verification: Verify the fume hood monitor reads between 80–120 fpm[3]. Clear the workspace of all incompatible materials, particularly strong oxidizers and acids.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Fine powders of heterocyclic compounds frequently accumulate static charge. Using grounded, anti-static micro-spatulas prevents the powder from aerosolizing and adhering to the sides of the balance enclosure.

  • Dispensing: Carefully weigh the required mass. Immediately seal the primary stock container. Causality: Sulfides can degrade upon prolonged exposure to ambient moisture and often possess a low odor threshold; immediate sealing contains noxious odors and preserves reagent integrity.

  • Transfer: Transfer the weighed solid directly into a sealable reaction vessel before removing it from the fume hood.

  • Immediate Decontamination: Wipe down the spatula, balance, and fume hood surface with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Bleach chemically oxidizes residual thioethers into highly water-soluble, non-odorous sulfoxides or sulfones, permanently neutralizing the hazard.

Accidental Spill & Exposure Response

Spill_Response S1 Spill Detected S2 Assess Extent S1->S2 S3 Evacuate & Isolate S2->S3 Large (>50g) S4 Contain (Inert Absorbent) S2->S4 Small (<50g) S3->S4 S5 Surface Decontamination S4->S5 S6 Hazardous Waste Disposal S5->S6

Caption: Decision matrix and procedural pathway for accidental spills of 4-chlorobenzyl imidazole sulfides.

Procedural Spill Guidance:

  • Assessment & Isolation: Immediately halt work. If the spill is large (>50g) or outside the fume hood, evacuate the immediate area to prevent inhalation of aerosolized dust.

  • Containment: Do not dry-sweep the powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent pads or an inert absorbent material (e.g., vermiculite or sand).

  • Chemical Neutralization: Carefully apply a dilute 10% bleach solution over the absorbent material to oxidize the sulfide. Allow a 15-minute contact time to ensure complete neutralization.

  • Exposure First Aid: In the event of skin contact (triggering the H317 sensitization risk), immediately doff contaminated PPE and flush the affected dermal area with copious amounts of water and mild soap for a minimum of 15 minutes[2].

Waste Disposal & Decontamination Plan

Proper logistical management of hazardous waste is legally mandated and critical for environmental safety. Under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K, academic and research laboratories must adhere to strict accumulation and disposal protocols[4].

  • Solid Waste Segregation: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a clearly labeled, sealable hazardous waste container designated for "Solid Halogenated Organic Waste."

  • Liquid Waste Segregation: Any solvent rinses containing 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide must be segregated into "Halogenated Solvent Waste" carboys. Critical Warning: Never mix sulfide waste with acidic waste streams, as this can catalyze the release of highly toxic hydrogen sulfide (H₂S) gas.

  • Accumulation Limits: Ensure waste containers remain hermetically closed at all times except when actively adding waste. Waste must be transferred from the laboratory to a central accumulation area by trained professionals within 12 months of generation, per EPA Subpart K regulations[4].

References[1] Title: 2-((2,6-Dichlorobenzyl)thio)-1-methyl-1H-imidazol-5-yl ... - BLDpharm. Source: bldpharm.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYFme79Yz0fDGzgl7WUdPZOygYciJOvN_eh6BDKceFsbDgNc4sNP36mRvX8lDvH9TIOIQvZc-IPHrFN8ym5PmmjQUDtg4iYxVnqaH16hA_680FMORL6LfxX-Bt_XNiiT8O-DSUf8c7nxx2EnzH[3] Title: A Guide to Fume Hood Codes and Standards - Laboratory Design. Source: laboratorydesign.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWAESUjPY-im8Ux7J3Ufw_rsseFN0KN-aQqJWx8O_WtlZNiy17xKOiiDoCZGM7aJyMom_12rH4hzheKCN7WaPSpSz3uuedGCNfDYN0oja3IP5lWAjd6zjN0jr0zVlRHqDf3HN57tJsHypXHQyeNn3kzam9MtQtDdt7pzqcRhDMVS_ZwoxwqedRZXBILO22rA==[2] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkMpHLRKK5oVsnPi-4yBPvXQ2JSF6RGDEjbWsta9OcM3ZPcgrVtuwcm1vYO14c0CWbqFPsH32CNQWlLMU6JUmbncFLAslqB3FysvSZLwBm9HQBunSpBAb95KopxfQ_Br4-VufxWec=[4] Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Source: epa.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_oBudvpYJAkaKE1EInLm2yHjf8KWZyW2nl8PeJ8WuMXCitY3w3BwfxDI95hejJdPvHcwGGp4gobC_jif3H6C81Lvsb02PtibInZgJWccRm7NwYsuPYtYKC-sCpCFJ41JaCa5luFrtgL4mf7rDmLbbFpnuOBNHD-zT3wshlVBLmxJRlUCFzdqfnmoeQR5kGPrgDlqm3GI=

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.